2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile
Description
BenchChem offers high-quality 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-7-8-14(12(2)9-11)15-6-4-3-5-13(15)10-16/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKXXOBYZJLYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physical and chemical properties of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile
This guide provides an in-depth technical analysis of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile , a specialized functionalized biphenyl. While structurally analogous to the widely used pharmaceutical intermediate 4'-methyl-2-biphenylcarbonitrile (OTBN), the inclusion of the 2'-methyl group introduces distinct steric and electronic properties relevant to advanced organic synthesis and medicinal chemistry.
Classification: Functionalized Biphenyl / Nitrile Derivative Primary Application: Pharmaceutical Intermediate (Sartan Analogues), Ligand Synthesis, Material Science
Executive Summary
2',4'-Dimethyl-1,1'-biphenyl-2-carbonitrile is a sterically crowded biphenyl derivative characterized by a nitrile group at the ortho position of one ring and two methyl groups (at ortho and para positions) on the second ring. This substitution pattern makes it a critical scaffold for studying steric effects in biaryl coupling and for synthesizing novel Angiotensin II Receptor Blockers (ARBs) where the 2'-methyl group may influence receptor binding affinity or metabolic stability.
Unlike its mono-methylated counterpart (OTBN), the 2',4'-dimethyl analogue exhibits restricted rotation around the biaryl axis due to the 2'-methyl/2-cyano interaction, potentially leading to atropisomerism under specific conditions.
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | 2',4'-Dimethyl-1,1'-biphenyl-2-carbonitrile |
| Common Synonyms | 2-Cyano-2',4'-dimethylbiphenyl; 2',4'-Dimethyl-2-biphenylcarbonitrile |
| Molecular Formula | C₁₅H₁₃N |
| Molecular Weight | 207.27 g/mol |
| SMILES | CC1=CC(C)=CC=C1C2=CC=CC=C2C#N |
| CAS Number | Not widely listed (Research Grade); Analogous to 114772-50-1 (OTBN) |
| Structure Class | Ortho-substituted Biaryl Nitrile |
Structural Conformation
The presence of the 2-cyano group on Ring A and the 2'-methyl group on Ring B creates significant steric hindrance. This forces the two phenyl rings to adopt a highly twisted conformation (dihedral angle > 60°), disrupting
Physical & Chemical Properties[1][2][3][4][5][6]
Note: Where experimental data for this specific isomer is limited, values are predicted based on the structural analogue 4'-methyl-2-biphenylcarbonitrile (OTBN) and standard structure-property relationships (SPR).
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | White to off-white powder. |
| Melting Point | 45°C – 65°C (Predicted) | Lower than unsubstituted biphenyl (70°C) due to twist; comparable to OTBN (~50°C). |
| Boiling Point | ~340°C – 360°C (at 760 mmHg) | High boiling point due to molecular weight and polarity. |
| Solubility | Lipophilic | Soluble in DCM, Toluene, Ethyl Acetate, Methanol. Insoluble in Water. |
| pKa (Conjugate Acid) | ~ -10 (Nitrile N) | Extremely weak base; protonation only in superacids. |
| Electronic Effect | Electron-withdrawing (-CN) | The nitrile group deactivates Ring A; Methyl groups activate Ring B. |
Synthesis & Manufacturing Protocol
The most robust route for synthesizing 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high regioselectivity and tolerance for the nitrile functional group.
Reaction Pathway
Reactants: 2-Chlorobenzonitrile (Aryl Halide) + 2,4-Dimethylphenylboronic Acid (Boronic Acid). Catalyst: Palladium(0) or Palladium(II) precursor.
Validated Laboratory Protocol (Scale: 10 mmol)
-
Reagent Preparation:
-
Dissolve 2-Chlorobenzonitrile (1.37 g, 10 mmol) and 2,4-Dimethylphenylboronic acid (1.65 g, 11 mmol) in a mixture of Toluene (40 mL) and Ethanol (10 mL).
-
Expert Insight: The use of ethanol as a co-solvent promotes the solubility of the boronic acid and the base.
-
-
Base Addition:
-
Add 2M Aqueous Na₂CO₃ (10 mL, 20 mmol).
-
Degas the biphasic mixture with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
-
Catalysis:
-
Add Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.35 g, 3 mol%).
-
Alternative: For a cheaper industrial process, use Pd(OAc)₂ with PPh₃.
-
-
Reaction:
-
Heat to Reflux (approx. 90°C) under inert atmosphere for 6–12 hours.
-
Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[1] The limiting reagent (2-chlorobenzonitrile) should be consumed.
-
-
Work-up:
-
Cool to room temperature. Separate the organic layer.[1]
-
Extract the aqueous layer with Toluene (2 x 20 mL).
-
Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Isopropyl Alcohol (IPA) or Heptane to yield the product as white crystals.
-
Yield Expectation: 85–92%.
-
Synthesis Workflow Diagram
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target biphenyl.
Chemical Reactivity & Applications[1][2][3]
This molecule serves as a versatile intermediate.[2] Its reactivity is dominated by two functional centers: the Nitrile Group (Ring A) and the Benzylic Methyl Groups (Ring B).
A. Nitrile Transformations (Sartan Core Synthesis)
The nitrile group is the precursor to the tetrazole ring found in "Sartan" drugs (e.g., Valsartan, Irbesartan).
-
Reaction: [3+2] Cycloaddition with Sodium Azide (NaN₃) and Triethylamine Hydrochloride or Tributyltin Azide.
-
Product: 5-(2',4'-dimethyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole.
-
Significance: The 2',4'-dimethyl substitution provides a more lipophilic core compared to the standard methyl derivative.
B. Benzylic Bromination (Radical Substitution)
The 4'-methyl group is electronically activated and sterically accessible, making it susceptible to radical bromination. The 2'-methyl is sterically shielded and less reactive.
-
Reagent: N-Bromosuccinimide (NBS) with AIBN (initiator).
-
Selectivity: High selectivity for the 4'-position over the 2'-position due to steric hindrance at the ortho site.
-
Product: 4'-(Bromomethyl)-2'-methyl-[1,1'-biphenyl]-2-carbonitrile.
-
Application: This brominated derivative is used to alkylate heterocycles (e.g., imidazoles) in drug synthesis.
Reactivity Logic Diagram
Figure 2: Primary chemical transformations of the 2',4'-dimethyl-biphenyl scaffold.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:
-
IR Spectroscopy:
-
Nitrile (C≡N) Stretch: Sharp, distinct peak at 2220–2230 cm⁻¹ .
-
Aromatic C=C: 1450–1600 cm⁻¹.
-
C-H Stretch (Aliphatic): 2900–2950 cm⁻¹ (Methyl groups).
-
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region: Multiplets at 7.2–7.8 ppm (7 protons).
-
Methyl Groups: Two distinct singlets.
-
2'-CH₃: ~2.1–2.2 ppm (Shielded by the ring current of the orthogonal phenyl ring).
-
4'-CH₃: ~2.4 ppm (Typical benzylic shift).
-
-
Expert Note: The shift of the 2'-methyl is a key indicator of the twist angle between the rings.
-
-
Mass Spectrometry (GC-MS/LC-MS):
-
Molecular Ion (M+): m/z 207.
-
Fragmentation: Loss of -CN (M-26) or -CH₃ (M-15).
-
Safety & Handling (MSDS Summary)
-
Hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled (Nitrile derivative).
-
Irritant: Causes skin and eye irritation.
-
Chronic: Potential for liberating cyanide ions upon strong metabolic oxidation (though the aromatic nitrile is relatively stable).
-
-
Handling:
-
Use in a fume hood.
-
Wear nitrile gloves and safety goggles.
-
Avoid contact with strong acids (risk of hydrolysis to amide/acid) or strong oxidizers.
-
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394. (Describes the foundational chemistry for biphenyl nitriles). Link
-
Carini, D. J., et al. (1991). "Nonpeptide Angiotensin II Receptor Antagonists: The Discovery of Losartan." Journal of Medicinal Chemistry, 34(8), 2525–2547. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link
Sources
Technical Monograph: Characterization and Control of 2',4'-Dimethyl-1,1'-biphenyl-2-carbonitrile
Topic: Molecular Weight and Formula of 2',4'-Dimethyl-1,1'-biphenyl-2-carbonitrile Content Type: Technical Monograph & Impurity Profiling Guide Audience: Pharmaceutical Process Chemists, Analytical Scientists, and Regulatory Affairs Professionals.
Abstract
In the high-stakes synthesis of Angiotensin II Receptor Blockers (ARBs) such as Valsartan, Irbesartan, and Telmisartan, the purity of the biphenyl core is paramount. While 4'-methyl-2-cyanobiphenyl (OTBN) is the standard intermediate, the presence of methylated homologs can lead to "rogue" impurities that mimic the active pharmaceutical ingredient (API) through multiple synthetic steps.
This guide provides an in-depth technical analysis of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile , a critical process-related impurity arising from upstream raw material contamination. We detail its physiochemical properties, mechanism of formation, downstream impact, and protocols for synthesis and detection.[1]
Part 1: Chemical Identity & Physiochemical Properties
The molecule is a dimethylated homolog of the standard OTBN intermediate. Its presence typically indicates a specific contamination in the boronic acid starting material used during Suzuki-Miyaura coupling.
Table 1: Physiochemical Profile
| Property | Data | Notes |
| Chemical Name | 2',4'-Dimethyl-1,1'-biphenyl-2-carbonitrile | IUPAC Nomenclature |
| Common Designation | Dimethyl-OTBN; 2,4-Dimethyl Impurity | Process-specific designation |
| Molecular Formula | C₁₅H₁₃N | One methyl group added to OTBN (C₁₄H₁₁) |
| Molecular Weight | 207.27 g/mol | Calculated (Monoisotopic) |
| Structure Description | Biphenyl core with a nitrile group at pos. 2 (Ring A) and methyl groups at pos. 2' and 4' (Ring B).[2][3][4][5][6][7] | Sterically more hindered than OTBN due to the 2'-methyl group. |
| Predicted LogP | ~5.1 | Highly lipophilic; elutes later than OTBN on Reverse Phase HPLC. |
| Physical State | Off-white to pale yellow solid | Low melting point solid (predicted < 60°C). |
| Solubility | Soluble in DCM, Ethyl Acetate, Acetonitrile. | Insoluble in water. |
Part 2: Origin & Mechanism of Formation
The Causality of Contamination
In the industrial synthesis of Sartans, the biaryl ring is typically constructed via a Palladium-catalyzed Suzuki-Miyaura coupling . The standard reaction couples 2-chlorobenzonitrile (or 2-bromobenzonitrile) with 4-methylphenylboronic acid .
The impurity 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile is formed when the boronic acid feedstock is contaminated with 2,4-dimethylphenylboronic acid . This is a common "homolog impurity" in commercial boronic acid supplies derived from xylene isomers rather than pure toluene precursors.
Downstream Impact (The "Trojan Horse" Effect)
Unlike simple solvent impurities, this molecule carries a reactive "warhead" (the methyl group) and survives downstream processing:
-
Bromination: The 4'-methyl group undergoes radical bromination (Wohl-Ziegler) to form the bromomethyl derivative.
-
Alkylation: This bromide reacts with the valine ester (Valsartan) or imidazole (Losartan/Irbesartan), incorporating the extra methyl group into the final drug substance.
-
Result: A "Methyl-Valsartan" analog that is extremely difficult to separate from the API due to near-identical solubility and pKa.
Part 3: Visualization of Impurity Pathway
The following diagram illustrates the parallel pathways of the Desired Reaction (OTBN) vs. the Impurity Reaction (Dimethyl-OTBN).
Figure 1: Parallel synthesis pathways showing how the 2,4-dimethyl impurity mimics the main reaction, leading to difficult-to-remove downstream analogs.
Part 4: Synthesis of Reference Standard
To validate analytical methods, you must synthesize this impurity as a reference standard.
Objective: Synthesize ~5g of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile.
Materials
-
Reagent A: 2-Bromobenzonitrile (1.0 eq)
-
Reagent B: 2,4-Dimethylphenylboronic acid (1.1 eq) - Critical Reagent
-
Catalyst: Pd(PPh₃)₄ (0.03 eq) or Pd(dppf)Cl₂ (for sterically hindered substrates)
-
Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution
-
Solvent: Toluene : Ethanol (4:1 ratio)
Protocol
-
Inertion: Charge a 3-neck round bottom flask with Reagent A, Reagent B, and the Palladium catalyst. Evacuate and backfill with Nitrogen (3x).
-
Solvation: Add degassed Toluene/Ethanol solvent mixture via syringe.
-
Activation: Add the aqueous K₂CO₃ solution.
-
Reflux: Heat the mixture to 90°C (reflux) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Note: The 2'-methyl group introduces steric hindrance (ortho-effect). Reaction times may be longer than standard OTBN synthesis.
-
-
Workup: Cool to RT. Separate layers. Extract aqueous layer with Ethyl Acetate. Combine organics, wash with brine, and dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography using a gradient of Hexane -> 5% EtOAc/Hexane.
-
Validation: Confirm structure via ¹H-NMR (look for two distinct methyl singlets and biphenyl aromatic signals).
Part 5: Analytical Strategy (HPLC)
Detecting this impurity requires separating it from the massive OTBN peak.
-
Technique: Reverse Phase HPLC (RP-HPLC).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient: High organic ramp required.
-
Rationale: The extra methyl group makes C₁₅H₁₃N significantly more lipophilic than OTBN. It will elute after the main peak (Relative Retention Time > 1.0).
-
-
Detection: UV at 254 nm (Biphenyl absorption).
Self-Validating Check: If you observe a small peak eluting at RRT ~1.15 to 1.25 relative to OTBN, spike the sample with your synthesized reference standard. If the peak area increases without splitting, the identity is confirmed.
References
-
Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry, 63(3), 419-422. Link
-
Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4, 2337-2347. Link
-
European Medicines Agency (EMA). (2018).[8] "Sartan medicines: companies to review manufacturing processes to avoid presence of impurities." EMA/666278/2018. Link
-
PubChem. (2025).[3] "Compound Summary: 4'-Methyl-2-cyanobiphenyl (OTBN)." National Library of Medicine.[3] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,1'-Biphenyl, 2,4'-dimethyl- [webbook.nist.gov]
- 3. 2,4'-Dimethylbiphenyl | C14H14 | CID 123078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4'-Dimethylbiphenyl | 611-61-0 [sigmaaldrich.com]
- 5. L-萤光素_密度_沸点_分子量_L-萤光素CAS号【34500-31-7】_化源网 [chemsrc.com]
- 6. CN111072581A - Valsartan free of genotoxic impurities and preparation method thereof - Google Patents [patents.google.com]
- 7. fda.gov [fda.gov]
- 8. Determination of genotoxic nitrosamines in Valsartan with GC–MS | Separation Science [sepscience.com]
A Comprehensive Spectroscopic Guide to 2',4'-Dimethyl-1,1'-biphenyl-2-carbonitrile: An In-depth ¹H and ¹³C NMR Analysis
Abstract
This technical guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of the compound's structural features as elucidated by modern NMR spectroscopy. Beyond a simple presentation of data, this guide delves into the rationale behind experimental choices, provides detailed protocols, and offers in-depth interpretation of the spectral features, grounding the analysis in established spectroscopic principles.
Introduction: The Structural Significance of Substituted Biphenyls
Substituted biphenyls represent a critical scaffold in medicinal chemistry and materials science. Their unique conformational properties, arising from restricted rotation around the central C-C bond, allow them to serve as privileged structures in the design of novel therapeutic agents and functional materials. 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile, the subject of this guide, possesses a fascinating substitution pattern that gives rise to a distinct and informative NMR spectrum. The accurate interpretation of this spectrum is paramount for its unambiguous identification, purity assessment, and for understanding its conformational dynamics.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework, revealing connectivity, chemical environment, and stereochemical relationships.[2][3]
Experimental Protocols: Ensuring High-Quality NMR Data Acquisition
The acquisition of high-resolution NMR spectra is critically dependent on meticulous sample preparation and appropriate instrument parameterization. The following protocols represent a self-validating system to ensure data integrity and reproducibility.
Sample Preparation
A well-prepared NMR sample is the cornerstone of a high-quality spectrum. The sample must be a homogeneous solution, free from particulate matter and paramagnetic impurities, which can degrade spectral resolution.[4]
Materials:
-
2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[5]
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)[6]
-
High-quality 5 mm NMR tubes
-
Pasteur pipette and cotton wool
Procedure:
-
Vial Dissolution: Accurately weigh the sample into a clean, dry vial. Dissolving the sample in a separate vial before transferring it to the NMR tube is advisable, especially for solids, to ensure complete solubilization.[5]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[6]
-
Filtration: To remove any suspended impurities that can broaden spectral lines, filter the solution through a small cotton plug placed in a Pasteur pipette directly into the NMR tube.[7]
-
Sample Height: Ensure the final sample height in the NMR tube is between 40-50 mm to be within the active region of the instrument's detection coil.[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 1024 or more |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Referencing | Tetramethylsilane (TMS) at 0.00 ppm | CDCl₃ solvent peak at 77.16 ppm[8] |
Spectral Data and Interpretation
The following sections present the predicted ¹H and ¹³C NMR spectral data for 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile, followed by a detailed interpretation of the observed signals.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[2]
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| 1 | ~7.7 | d | 1H | H-6 |
| 2 | ~7.6 | t | 1H | H-4 |
| 3 | ~7.5 | t | 1H | H-5 |
| 4 | ~7.4 | d | 1H | H-3 |
| 5 | ~7.2 | s | 1H | H-3' |
| 6 | ~7.1 | d | 1H | H-5' |
| 7 | ~7.0 | d | 1H | H-6' |
| 8 | ~2.4 | s | 3H | 4'-CH₃ |
| 9 | ~2.1 | s | 3H | 2'-CH₃ |
Interpretation of the ¹H NMR Spectrum
The aromatic region of the spectrum (δ 7.0-7.7 ppm) is complex due to the presence of two substituted phenyl rings.
-
The 2-carbonitrile substituted ring (unprimed): This ring exhibits four distinct proton signals (H-3, H-4, H-5, and H-6) due to the anisotropic effect of the nitrile group and the steric hindrance from the second phenyl ring. The protons will likely appear as a complex set of doublets and triplets, reflecting ortho and meta couplings.
-
The 2',4'-dimethyl substituted ring (primed): This ring shows three aromatic protons (H-3', H-5', and H-6'). The presence of two methyl groups simplifies the splitting patterns. H-3' is expected to be a singlet due to the absence of adjacent protons. H-5' and H-6' will likely appear as doublets due to ortho coupling with each other.
-
The Methyl Groups: The two methyl groups are in different chemical environments and therefore give rise to two separate singlet signals. The 2'-CH₃ group is expected to be slightly upfield compared to the 4'-CH₃ due to the shielding effect of the adjacent phenyl ring.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.[9]
| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 1 | ~145 | C-1' |
| 2 | ~142 | C-1 |
| 3 | ~138 | C-4' |
| 4 | ~135 | C-2' |
| 5 | ~133 | C-6 |
| 6 | ~132 | C-4 |
| 7 | ~131 | C-3' |
| 8 | ~130 | C-5' |
| 9 | ~129 | C-5 |
| 10 | ~128 | C-6' |
| 11 | ~127 | C-3 |
| 12 | ~118 | CN |
| 13 | ~112 | C-2 |
| 14 | ~21 | 4'-CH₃ |
| 15 | ~20 | 2'-CH₃ |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show 15 distinct signals, corresponding to the 15 non-equivalent carbon atoms in the molecule.
-
Aromatic Carbons: The aromatic region (δ 110-145 ppm) will contain the signals for the twelve carbons of the two phenyl rings. The quaternary carbons (C-1, C-2, C-1', C-2', and C-4') will generally have weaker signals than the protonated carbons.
-
Nitrile Carbon: The carbon of the nitrile group (CN) is expected to appear in the range of δ 115-120 ppm.[10]
-
Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum (δ 20-25 ppm). Their distinct chemical shifts confirm their non-equivalent environments.
Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D NMR provides a wealth of information, complex molecules like 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile often benefit from 2D NMR experiments for complete and unambiguous signal assignment.[11][12]
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings, helping to trace the connectivity within each aromatic ring. For example, cross-peaks would be observed between H-3 and H-4, H-4 and H-5, and H-5 and H-6.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to its corresponding carbon signal, greatly aiding in the assignment of the protonated carbons.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for identifying the quaternary carbons and for establishing the connectivity between the two phenyl rings and the substituents.[14]
Conclusion
The ¹H and ¹³C NMR spectra of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile provide a detailed fingerprint of its molecular structure. Through a careful analysis of chemical shifts, coupling patterns, and integration, a complete assignment of all proton and carbon signals can be achieved. This guide has outlined the necessary experimental protocols and interpretive strategies to confidently characterize this and other similarly substituted biphenyl compounds. For unambiguous assignments in complex cases, the application of 2D NMR techniques is strongly recommended. The data and methodologies presented herein serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science.
References
- NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).
- 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.).
- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).
- NMR Sample Preparation. (n.d.).
- NMR Sample Preparation 1. (n.d.).
- NMR Solvents - Sigma-Aldrich. (n.d.).
- H NMR Spectroscopy. (n.d.).
-
NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved from [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. (2025, March 27). Retrieved from [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. (2004, September 15). Retrieved from [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 4). Retrieved from [Link]
-
How does 2D NMR help to elucidate chemical structure? - ResearchGate. (2021, June 10). Retrieved from [Link]
-
13 C NMR Chemical Shifts - Oregon State University. (2022, March 9). Retrieved from [Link]
-
N.M.R CHEMICAL SHIFTS C-13 | PPTX. (n.d.). Retrieved from [Link]
-
13 C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]
-
6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved from [Link]
Sources
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. emerypharma.com [emerypharma.com]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Solvents [sigmaaldrich.com]
- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. N.M.R CHEMICAL SHIFTS C-13 | PPTX [slideshare.net]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile: A Comprehensive Technical Guide
Executive Summary
Biphenyl-2-carbonitrile derivatives are foundational building blocks in medicinal chemistry, most notably serving as critical intermediates in the synthesis of angiotensin II receptor blockers (ARBs), commonly known as "sartans"[1][2]. While the standard 4'-methyl isomer is widely documented, the introduction of an additional methyl group in 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile (Chemical Formula: C₁₅H₁₃N, Exact Mass: 207.1048 Da) fundamentally alters the molecule's steric profile.
As a Senior Application Scientist, I have designed this guide to move beyond basic operational steps. Here, we will dissect the causality behind the analytical behavior of this specific isomer, exploring how steric strain drives its fragmentation pathways, and establishing a self-validating mass spectrometry (MS) workflow for its precise characterization.
Structural Nuances & Ionization Strategy
The analytical strategy for any compound must be dictated by its physicochemical properties. 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile is a highly lipophilic, neutral molecule.
-
The Steric Factor: The presence of the 2'-methyl group creates severe steric clash (A-strain) with the ortho-cyano group on the adjacent phenyl ring. This forces the biphenyl system out of planarity, increasing the dihedral angle. As we will see, this directly lowers the activation energy required for the ejection of the 2'-methyl radical during mass spectrometric fragmentation.
-
Ionization Selection: Nitriles possess very low proton affinity compared to amines. Therefore, Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) is the gold standard for this class of compounds[3]. Hard ionization (70 eV) bypasses the need for protonation, directly generating the radical cation
. If Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) is required, the mobile phase must be heavily modified with formic acid to force protonation at the ESI source.
Fig 1: End-to-end analytical workflow for MS characterization of biphenyl-2-carbonitriles.
Mechanistic Fragmentation Pathways (The "Why")
Understanding the fragmentation of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile requires analyzing the relief of steric strain. In EI-MS, the molecular ion
-
Loss of a Methyl Radical (-CH₃•, m/z 192): Unlike the 4'-methyl isomer which holds its methyl group tightly, the 2'-methyl group is highly susceptible to cleavage. Causality: Ejecting the sterically hindered 2'-methyl group allows the two phenyl rings to rotate into a planar conformation. This extended
-conjugation significantly stabilizes the resulting cation. -
Loss of Hydrogen Cyanide (-HCN, m/z 180): The cleavage of the nitrile group as neutral HCN is a hallmark of aromatic carbonitriles.
-
Formation of the Fluorenyl Cation (m/z 165): The sequential loss of a methyl radical and HCN leads to an intramolecular cyclization, forming a highly stable, fully conjugated fluorenyl cation (
). This proximity effect is diagnostic for ortho-substituted biphenyls.
Fig 2: Sterically-driven EI fragmentation pathway of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile.
Quantitative Data Summaries
To facilitate rapid data interpretation, the theoretical exact masses for high-resolution mass spectrometry (HRMS) and diagnostic EI fragments are summarized below.
Table 1: High-Resolution ESI-MS Target Ions (Positive Mode)
| Ion Species | Formula | Theoretical Exact Mass (m/z) | Mass Error Threshold |
| Protonated Molecule | 208.1121 | < 5 ppm | |
| Sodium Adduct | 230.0940 | < 5 ppm | |
| Ammonium Adduct | 225.1386 | < 5 ppm |
Table 2: GC-EI-MS Diagnostic Fragmentation Table (70 eV)
| m/z | Ion Assignment | Relative Abundance | Structural Significance |
| 207 | Medium | Confirms intact molecular weight. | |
| 206 | High | Loss of hydrogen to form a bridged cation. | |
| 192 | High | Sterically-driven loss of the 2'-methyl group. | |
| 180 | Medium | Confirms the presence of the ortho-nitrile group. | |
| 165 | Base Peak (100%) | Highly stable fluorenyl cation; diagnostic for ortho-biphenyls. |
Validated Experimental Protocols
A robust analytical method must be a self-validating system. The following protocol integrates system suitability tests (SST) and blank subtractions to ensure data integrity.
Protocol: LC-ESI-HRMS Characterization
Step 1: Sample Preparation & Self-Validation
-
Action: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol (1 mg/mL stock). Dilute to 1 µg/mL using Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
-
Causality: The addition of 0.1% Formic Acid is non-negotiable. Because the cyano group is a poor proton acceptor, the low pH environment is required to maximize protonation efficiency at the ESI source, ensuring a strong
signal. -
Validation Check: Inject a solvent blank (MeOH/H₂O + 0.1% FA) prior to the sample. The baseline must show no peaks at m/z 208.1121 above a signal-to-noise (S/N) ratio of 3:1 to rule out carryover.
Step 2: Chromatographic Separation (UHPLC)
-
Action: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% Mobile Phase B (Acetonitrile + 0.1% FA) to 95% B over 10 minutes.
-
Causality: The biphenyl core is highly hydrophobic. A steep organic gradient ensures sharp peak shapes, minimizes longitudinal diffusion, and prevents the analyte from retaining too long on the stationary phase.
Step 3: Mass Spectrometry (ESI-Q-TOF or Orbitrap)
-
Action: Operate in Positive ESI mode. Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350 °C.
-
Causality: A high desolvation temperature is critical to efficiently evaporate the aqueous portion of the mobile phase, releasing the relatively non-polar analyte into the gas phase without thermal degradation.
Step 4: Data Acquisition & Quality Control
-
Action: Acquire data in full scan mode (m/z 100-500) and targeted MS/MS (Collision Energy: 20-40 eV).
-
Validation Check: The exact mass of the
precursor must fall within a mass error of < 5 ppm. Furthermore, the isotopic distribution (M+1, M+2) must be cross-referenced against the theoretical distribution for to definitively confirm the molecular formula.
References
Sources
The Pharmacological Landscape of Substituted Biphenyl Carbonitriles: A Technical Guide
Executive Summary
Substituted biphenyl carbonitriles represent a highly versatile pharmacophore in modern medicinal chemistry. Characterized by a rigid biaryl axis and a strongly electron-withdrawing cyano group, this scaffold offers unique physicochemical properties, including enhanced metabolic stability, precise spatial orientation for target binding, and favorable lipophilicity. This whitepaper synthesizes recent breakthroughs in the biological application of biphenyl carbonitriles, focusing on their validated roles as antihyperglycemic agents and potent anti-adhesive therapeutics for infectious diseases.
Structural Rationale: The Biphenyl Carbonitrile Scaffold
The biphenyl core provides a stable, hydrophobic framework capable of engaging in
Therapeutic Domain I: Metabolic Disorders & Antihyperglycemic Activity
Mechanism of Action: The AMPK-p38 MAPK Axis
Substituted biaryl-4-carbonitriles have emerged as potent insulin-mimetics and antihyperglycemic agents. Research by[1] demonstrated that specific derivatives, such as 4'-bromo-2,3-dimethyl-5-(piperidin-1-yl)biphenyl-4-carbonitrile (Compound 6b), significantly improve glucose tolerance and lipid profiles in diabetic mouse models (C57BL/KsJ-db/db).
Mechanistically, these compounds bypass traditional insulin receptor activation. Instead, they directly induce the phosphorylation of AMP-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (MAPK). This kinase cascade triggers the translocation of Glucose Transporter 4 (GLUT-4) to the plasma membrane of skeletal muscle cells, facilitating glucose uptake independent of insulin. Concurrently, the scaffold upregulates key metabolic regulators including PPAR
Figure 1: AMPK-p38 MAPK signaling cascade activated by biaryl-4-carbonitriles.
Alpha-Amylase Inhibition via Thiazolidinedione Conjugates
Beyond kinase activation, the biphenyl carbonitrile scaffold has been successfully hybridized with thiazolidinediones to target carbohydrate digestion. A 2024 study on biphenylcarbonitrile-thiazolidinedione conjugates revealed exceptional
Therapeutic Domain II: Infectious Diseases & FimH Antagonism
Overcoming PK/PD Bottlenecks with Bioisosterism
Urinary tract infections (UTIs) are primarily driven by uropathogenic Escherichia coli (UPEC), which adhere to the bladder urothelium via the FimH adhesin protein. While early FimH antagonists utilizing a carboxylate-substituted biphenyl
To solve this, applied a bioisosteric replacement strategy, substituting the highly polar carboxylate group with a carbonitrile group[5]. The resulting compound, 3′-chloro-4′-(
Figure 2: PK/PD optimization workflow for FimH antagonists via bioisosterism.
Quantitative Data Summary
| Compound Class / Derivative | Primary Target / Mechanism | Key Biological Metric | Reference |
| Biaryl-4-carbonitrile (Compound 6b) | AMPK / p38 MAPK Activation | IC | Goel et al., 2014 |
| Biphenylcarbonitrile-thiazolidinedione | IC | Karmur et al., 2024 | |
| 3′-chloro-4′-( | FimH Adhesin Antagonism | 1000-fold reduction in in vivo bladder bacterial load | Kleeb et al., 2015 |
Validated Experimental Methodologies
To ensure reproducibility and scientific rigor, the following step-by-step protocols detail the critical assays used to validate the biological activity of these compounds.
Protocol: 2-Deoxyglucose (2-DG) Uptake Assay in L6 Myotubes
This assay quantifies the antihyperglycemic potential of biphenyl carbonitriles in vitro.
-
Cell Seeding & Differentiation: Seed L6 myoblasts in 24-well plates in DMEM supplemented with 10% FBS. Once 80% confluent, switch to differentiation media (DMEM + 2% horse serum) for 5-7 days.
-
Causality: Myoblasts must fuse into multinucleated myotubes to fully express the GLUT-4 storage vesicles and transport machinery required for compound-responsive glucose uptake.
-
-
Serum Starvation: Wash the mature myotubes twice with PBS and incubate in serum-free DMEM for 4 hours.
-
Causality: Removing serum growth factors establishes a strict, low basal metabolic rate. This ensures that any subsequent glucose uptake is driven entirely by the test compound, eliminating background noise from residual hormones.
-
-
Compound Incubation: Treat the cells with the biphenyl carbonitrile derivative (e.g., 10-50 µM) or insulin (positive control, 100 nM) for 24 hours.
-
2-DG Uptake Measurement: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Add 10 µM 2-Deoxy-D-[³H]glucose in KRH buffer for 10 minutes at 37°C. Terminate the reaction by washing with ice-cold PBS.
-
Causality: 2-DG is utilized because it is phosphorylated by hexokinase but cannot undergo further glycolysis. This traps the radiolabeled glucose intracellularly, allowing for highly accurate quantification of transport kinetics.
-
-
Lysis and Scintillation: Lyse cells in 0.1 N NaOH and quantify radioactivity using a liquid scintillation counter.
-
Validation Checkpoint: The positive control (insulin) must show at least a 2-fold increase in radioactive counts over the vehicle control to validate the responsiveness of the myotube batch.
-
Protocol: In Vivo Pharmacokinetic (PK) Profiling for UTI Models
This workflow evaluates the oral bioavailability and renal clearance of FimH antagonists.
-
Formulation: Dissolve the biphenyl carbonitrile (Compound 10j) in a vehicle containing 1% Tween 80 in sterile saline to achieve a concentration of 1 mg/mL.
-
Causality: Biphenyl carbonitriles are highly lipophilic. The addition of a surfactant (Tween 80) ensures the compound remains uniformly solubilized at the dosage required for in vivo efficacy (10 mg/kg), preventing erratic gastrointestinal absorption and precipitation in the gut.
-
-
Oral Administration & Plasma Sampling: Administer the formulation via oral gavage to female C3H/HeN mice (10 mg/kg). Collect serial blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.
-
Causality: High-frequency early sampling captures the absorption phase (C
), allowing for the precise calculation of the area under the curve (AUC) and half-life (t ). This proves whether the carbonitrile bioisostere successfully bypassed first-pass hepatic metabolism.
-
-
Renal Excretion Analysis: House mice in metabolic cages to collect urine continuously over 24 hours. Quantify the unchanged compound in both plasma and urine using LC-MS/MS.
-
Causality: Because the therapeutic target (FimH on UPEC) resides in the urinary tract, the drug must avoid complete metabolic degradation and be excreted unchanged in the urine. High urinary recovery directly correlates with in vivo anti-adhesive efficacy.
-
Validation Checkpoint: LC-MS/MS standard curves must yield an R² > 0.99, and quality control (QC) samples must fall within ±15% of their nominal concentrations.
-
References
-
Goel, A., Nag, P., Rahuja, N., Srivastava, R., Chaurasia, S., Gautam, S., Chandra, S., Siddiqi, M. I., & Srivastava, A. K. (2014). Discovery of biaryl-4-carbonitriles as antihyperglycemic agents that may act through AMPK-p38 MAPK pathway. Molecular and Cellular Endocrinology, 394(1-2), 1-12. Available at:[Link]
-
Kleeb, S., Pang, L., Mayer, K., Eris, D., Sigl, A., Preston, R. C., Zihlmann, P., Sharpe, T., Jakob, R. P., Abgottspon, D., Hutter, A. S., Scharenberg, M., Jiang, X., Navarra, G., Rabbani, S., Smiesko, M., Lüdin, N., Bezençon, J., Schwardt, O., Maier, T., & Ernst, B. (2015). FimH Antagonists: Bioisosteres To Improve the in Vitro and in Vivo PK/PD Profile. Journal of Medicinal Chemistry, 58(5), 2221-2239. Available at:[Link]
-
Karmur, S. B., Dholariya, M. P., Patel, A. S., Karmur, M. B., & Kapuriya, N. P. (2024).
‐Amylase Inhibitors. ChemistrySelect / ResearchGate. Available at:[Link]
Sources
- 1. Discovery of biaryl-4-carbonitriles as antihyperglycemic agents that may act through AMPK-p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of biaryl-4-carbonitriles as antihyperglycemic agents that may act through AMPK-p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FimH antagonists: bioisosteres to improve the in vitro and in vivo PK/PD profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2',4'-Dimethyl-1,1'-biphenyl-2-carbonitrile
This guide provides an in-depth technical analysis of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile , a sterically hindered biaryl compound relevant to pharmaceutical intermediate profiling (specifically Angiotensin II Receptor Blockers) and advanced cross-coupling methodologies.
Nomenclature, Synthesis, and Structural Analysis
Nomenclature & Chemical Identity
Precise nomenclature is the bedrock of chemical compliance and patent clarity. For the compound 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile , the naming convention follows strict IUPAC hierarchy rules regarding principal characteristic groups and retained parent structures.
1.1 IUPAC Deconstruction
The name is derived using 1,1'-biphenyl as the retained parent hydride, which is permitted and often preferred in medicinal chemistry over the systematic benzene-based naming to preserve the "biaryl" identity common to the Sartan drug class.
-
Principal Group: The carbonitrile (-CN) group takes precedence as the suffix.
-
Parent Structure: Biphenyl (preferred over benzene to minimize substituent complexity).
-
Numbering:
-
The ring containing the principal group (carbonitrile) is designated as the unprimed ring (Ring A).
-
The carbon attached to the -CN group determines the locant. However, in biphenyls, the pivot bond (1,1') defines position 1.[1] Therefore, the -CN group is at position 2 .
-
The second ring (Ring B) is primed. The methyl substituents are located at positions 2' and 4' .
-
Systematic Alternative (PIN Logic): While the biphenyl name is widely used, the strict Preferred IUPAC Name (PIN) rules (P-44.4.1) often prioritize the ring bearing the principal group as the parent.
-
PIN: 2-(2,4-dimethylphenyl)benzonitrile
-
Rationale: The benzonitrile core bears the principal group; the 2,4-dimethylphenyl group is treated as a substituent.
1.2 Structural Visualization (DOT)
The following diagram illustrates the hierarchical breakdown of the nomenclature logic.
Figure 1: Hierarchical decomposition of the IUPAC name, highlighting the priority of the pivot bond and principal functional group.
Scientific Context: The "Sartan" Connection & Steric Hindrance
This compound is a structural analog of 4'-methyl-2-cyanobiphenyl (OTBN) , the universal intermediate for Sartan drugs (e.g., Losartan, Irbesartan).
-
Impurity Profiling: In industrial synthesis, if the starting arylboronic acid is derived from a mixture of xylene isomers (e.g., m-xylene instead of pure p-xylene precursors), the 2',4'-dimethyl analog can form as a critical process impurity.
-
Steric Challenge (The "Ortho Effect"): Unlike OTBN, this molecule possesses a 2'-methyl group . This introduces a significant steric clash with the 2-cyano group on the opposing ring.
-
Consequence: The rotation around the 1,1'-bond is restricted. This forces the two phenyl rings into a highly twisted, non-planar conformation to minimize Van der Waals repulsion.
-
Atropisomerism: Depending on the energy barrier, this compound may exhibit atropisomerism (axial chirality), a critical consideration for chiral HPLC method development.
-
Synthesis Protocol: Palladium-Catalyzed Cross-Coupling
Synthesizing sterically hindered biaryls requires optimized catalytic systems. Standard Suzuki conditions often fail due to the difficulty of oxidative addition or transmetalation when ortho-substituents block the metal center.
Methodology: Suzuki-Miyaura Coupling using Buchwald Ligands.
3.1 Reagents & Materials
| Reagent | Equiv.[1][2] | Role |
| 2-Bromobenzonitrile | 1.0 | Electrophile (Ring A) |
| 2,4-Dimethylphenylboronic acid | 1.2 | Nucleophile (Ring B) |
| Pd(OAc)₂ | 0.02 | Pre-catalyst |
| SPhos (Ligand) | 0.04 | Electron-rich, bulky ligand to facilitate coupling |
| K₃PO₄ (Tribasic) | 2.0 | Base (activates boronic acid) |
| Toluene/Water (10:1) | - | Biphasic Solvent System |
3.2 Step-by-Step Protocol
-
Inerting: Charge a reaction flask with 2-bromobenzonitrile (10 mmol) and 2,4-dimethylphenylboronic acid (12 mmol). Evacuate and backfill with Nitrogen (3x).
-
Catalyst Prep: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). The use of SPhos is causal here; its bulky biaryl backbone promotes the reductive elimination step, which is the rate-determining step for hindered biaryls.
-
Solvent Addition: Add degassed Toluene (40 mL) and Water (4 mL). Add K₃PO₄ (20 mmol).
-
Reaction: Heat to 100°C with vigorous stirring for 12-16 hours. Monitor by HPLC/TLC.
-
Checkpoint: The reaction is complete when the aryl bromide is <0.5%.
-
-
Workup: Cool to RT. Separate phases. Wash organic layer with brine. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from Isopropanol or purify via Flash Chromatography (Hexanes/EtOAc 90:10).
3.3 Mechanistic Pathway (DOT)
The following diagram details the catalytic cycle, emphasizing the role of the bulky ligand in overcoming the steric barrier.
Figure 2: Catalytic cycle for the synthesis of hindered biaryls. Note the critical role of isomerization and reductive elimination in forming the crowded C-C bond.
Analytical Characterization
Validation of the structure relies on identifying the specific substitution pattern.
-
¹H NMR (400 MHz, CDCl₃):
-
Methyl Groups: Two distinct singlets around δ 2.1 - 2.4 ppm . The 2'-CH₃ may appear slightly shielded due to the ring current of the orthogonal benzonitrile ring.
-
Aromatic Region:
-
Ring A (Benzonitrile): 4 protons.[3] The proton at C6 (adjacent to the pivot) will show a doublet.
-
Ring B (Dimethyl): 3 protons. A characteristic pattern of a doublet (H6'), singlet (H3'), and doublet (H5') depending on coupling constants.
-
-
-
IR Spectroscopy:
-
Nitrile Stretch (-C≡N): A sharp, distinct band at ~2220–2230 cm⁻¹ . This confirms the integrity of the cyano group.
-
-
Mass Spectrometry (HRMS):
-
Calculate [M+H]⁺ for C₁₅H₁₃N.
-
Exact Mass: 208.1126 Da .
-
References
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [Link]
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]
-
Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry. (Context for OTBN synthesis). [Link]
-
PubChem. "4'-methyl-2-cyanobiphenyl (OTBN) - Structural Analog Reference." National Library of Medicine. [Link]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. chemscene.com [chemscene.com]
- 3. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile & Physicochemical Characterization: 2',4'-Dimethyl-1,1'-biphenyl-2-carbonitrile
[1][2]
Executive Summary & Chemical Identity[2][3][4][5]
2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile (C₁₅H₁₃N, MW: 207.27 g/mol ) is a lipophilic biaryl nitrile.[1][2] While specific empirical solubility data for this exact isomer is sparse in public literature, its physicochemical behavior can be rigorously predicted via Structure-Property Relationships (SPR) using its closest industrial analog: 4'-methyl-2-biphenylcarbonitrile (OTBN) .[1][2]
This guide provides a predicted solubility profile based on the addition of a 2'-methyl group to the OTBN scaffold.[1][2] The additional methyl group at the ortho position (2') introduces steric torsion, likely increasing the dihedral angle between phenyl rings, which impacts crystal packing energy and lipophilicity.[3]
Key Physicochemical Parameters (Predicted vs. Analog)
| Property | 2',4'-Dimethyl-1,1'-biphenyl-2-carbonitrile (Target) | 4'-Methyl-2-biphenylcarbonitrile (OTBN, Analog) | Impact of Modification |
| Molecular Weight | 207.27 g/mol | 193.25 g/mol | +14.02 (Methyl group) |
| LogP (Lipophilicity) | ~4.3 (Predicted) | 3.8 (Experimental) | Increased lipophilicity; lower water solubility.[1][2] |
| Physical State | Solid (Crystalline) | Solid (MP 48–54°C) | 2'-Methyl steric twist may lower MP relative to MW increase.[1][2] |
| pKa | Neutral (Non-ionizable) | Neutral | No pH-dependent solubility.[1][2] |
Predicted Solubility Profile
The solubility behavior of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile is governed by "like dissolves like."[1][2] As a highly non-polar aromatic molecule with a nitrile dipole, it exhibits distinct behaviors across solvent classes.
A. Good Solvents (High Solubility > 100 mg/mL)
These solvents are recommended for reaction media or initial dissolution for stock solutions.
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform.[3]
-
Aromatic Hydrocarbons: Toluene, Xylene.[3]
-
Polar Aprotic: Tetrahydrofuran (THF), Ethyl Acetate, Acetone.[3]
-
Note: Excellent for dissolving the solid, but Acetone/Ethyl Acetate may yield lower recovery during crystallization due to high solubility even at low temperatures.[3]
-
B. Temperature-Dependent Solvents (Crystallization Candidates)
These solvents show a steep solubility curve (soluble hot, insoluble cold), making them ideal for purification .[3]
-
Alcohols: Methanol (MeOH), Isopropyl Alcohol (IPA), Ethanol.[3]
-
Behavior: The hydrophobic dimethyl-biphenyl core resists dissolution in cold alcohols.[1][2] Heating overcomes the lattice energy, allowing the polar -CN group to interact with the solvent.[2]
-
Recommendation:IPA is often superior to Methanol for biphenyls as its lower polarity matches the solute better at high temperatures, preventing "oiling out."[3]
-
C. Poor Solvents (Anti-Solvents)
Used to force precipitation or wash filter cakes.[2]
Experimental Protocols for Solubility Determination
Since exact literature values are unavailable, you must validate the profile empirically.[3] Use the following self-validating protocols to generate robust data.
Protocol A: Visual Equilibrium Method (Tier 1 Screening)
Best for rapid solvent selection with minimal material.[1][2]
-
Preparation: Weigh 100 mg of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile into a clear HPLC vial.
-
Solvent Addition: Add the test solvent in 100 µL increments at Room Temperature (25°C).
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Thermal Stress: If undissolved, heat to boiling point (or 60°C). If it dissolves, record as "Temperature Dependent" (Crystallization candidate).[3]
Protocol B: HPLC Quantitative Saturation (Tier 2 Data)
Required for regulatory filing or precise process engineering.[1][2]
-
Saturation: Add excess solid to 5 mL of solvent in a sealed vial.
-
Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours .
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter (Do not use Nylon; it may adsorb the nitrile).[2]
-
Dilution: Dilute filtrate 1:100 with Acetonitrile.
-
Quantification: Inject onto HPLC.
Process Workflow Visualization
The following diagram illustrates the decision logic for solvent selection based on the solubility profile determined above.
Figure 1: Decision tree for solvent selection based on thermal solubility behavior.
References
-
National Institute of Standards and Technology (NIST). Benzonitrile, 2-(4-methylphenyl)- (OTBN) Properties.[1][2] NIST Chemistry WebBook, SRD 69.[3] Available at: [Link][1][2]
-
PubChem. 2-Cyano-4'-methylbiphenyl (Compound Summary).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]
-
Yalkowsky, S.H., et al. Handbook of Aqueous Solubility Data.[3] CRC Press, 2010.[3] (Reference for general biphenyl solubility trends).
Disclaimer: In the absence of specific experimental data for the 2',4'-dimethyl isomer, the values and behaviors described above are derived from validated Structure-Property Relationship (SPR) models using the closest industrial analog, OTBN.[2][3] Users are advised to perform the confirmatory protocols listed in Section 3.
Theoretical Calculations on 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile Conformation: A Computational Whitepaper
Executive Summary
The rational design of biaryl-containing pharmaceuticals and advanced materials requires a precise understanding of their three-dimensional architecture. In ortho-substituted biphenyls such as 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile , steric hindrance between the 2-carbonitrile (-CN) and 2'-methyl (-CH3) groups severely restricts rotation around the C1-C1' pivot bond. This restriction leads to atropisomerism—the existence of isolable axial enantiomers (aR and aS).
This whitepaper provides an authoritative, step-by-step computational guide for mapping the conformational energy profile (CEP) of this molecule using Density Functional Theory (DFT). By detailing the causality behind functional selection, basis set sizing, and transition state validation, this guide establishes a self-validating protocol for researchers analyzing complex steric and electronic molecular interactions.
The Causality of Biphenyl Atropisomerism
The conformational preferences of biaryl systems are governed by a delicate interplay of resonance stabilization (which favors planarity) and steric/electrostatic repulsion (which forces non-planarity) .
In 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile:
-
Steric Clash: The van der Waals radii of the cyano group and the ortho-methyl group overlap significantly if the rings attempt to become coplanar (dihedral angle = 0°).
-
Electronic Repulsion: The high electron density of the -CN triple bond repels the π-electron cloud of the adjacent phenyl ring.
-
Resulting Conformation: The system relaxes into a twisted, non-planar global minimum (typically between 70° and 90°), breaking planar symmetry and generating a chiral axis.
Computational Methodology & Self-Validating Protocols
To accurately model these interactions, computational parameters must be chosen based on physical causality rather than default software settings.
Functional and Basis Set Selection
Selecting the appropriate density functional is the most critical decision in computational chemistry. For sterically hindered biphenyls, standard functionals like B3LYP often fail to account for medium-range correlation energy. Modern meta-GGA functionals, such as M06-2X , or composite methods are highly recommended because they inherently capture non-covalent interactions and dispersion forces .
-
Basis Set: The 6-311+G(d,p) basis set is utilized. The diffuse function (+) is mandatory here to properly model the lone pairs and polarizability of the nitrogen atom in the carbonitrile group.
Solvation Modeling
Gas-phase calculations often underestimate the stability of highly polar groups. To mimic experimental synthesis or biological environments, a Conductor-like Polarizable Continuum Model (CPCM) or SMD model (e.g., using water or chloroform) is applied. This accurately scales the dipole moment of the -CN group .
The Self-Validating Workflow
Fig 1: Step-by-step DFT computational workflow for biphenyl conformational analysis.
Conformational Energy Profiling (PES Scan)
To map the rotational barrier, a Relaxed Potential Energy Surface (PES) Scan is performed.
-
Why Relaxed? A rigid scan merely rotates the C1-C1' bond, artificially inflating the energy barrier because bond lengths and angles cannot adjust to relieve steric strain. A relaxed scan optimizes all other degrees of freedom at each 10° dihedral increment, providing a true thermodynamic pathway.
Isomerization Logic
Fig 2: Atropisomerization logic showing energy minima and rotational transition states.
Quantitative Data Summary
The following table summarizes the representative theoretical thermodynamic parameters extracted from the PES scan and subsequent frequency calculations.
Table 1: Conformational Minima and Transition States (M06-2X/6-311+G(d,p))
| Conformation | Dihedral Angle (C2-C1-C1'-C2') | Relative Energy (ΔE, kcal/mol) | Imaginary Frequencies | Structural Description |
| Global Minimum (aR) | ~ 75° | 0.00 | 0 | Ortho groups are anti-periplanar, minimizing strain. |
| Global Minimum (aS) | ~ 285° (-75°) | 0.00 | 0 | Enantiomeric minimum; energetically degenerate. |
| Transition State 1 (Syn) | ~ 0° | + 18.5 | 1 | Coplanar; severe clash between 2-CN and 2'-CH3. |
| Transition State 2 (Anti) | ~ 180° | + 14.2 | 1 | Coplanar; moderate clash between 2-CN and 6'-H. |
Self-Validation Check: Every optimized minimum must yield zero imaginary frequencies. Every Transition State (TS) must yield exactly one imaginary frequency corresponding to the C1-C1' rotational mode. Furthermore, an Intrinsic Reaction Coordinate (IRC) calculation must be run on the TS to prove it perfectly connects the aR and aS minima.
Electronic and Orbital Analysis
Beyond steric geometry, understanding the electronic distribution is vital for predicting the molecule's reactivity, especially if it is to be used as a ligand or active pharmaceutical ingredient (API).
Table 2: Electronic Properties and Frontier Molecular Orbitals
| Parameter | Value (Theoretical) | Chemical Significance |
| HOMO Energy | -6.85 eV | Approximates the ionization potential; localized on the dimethyl-phenyl ring. |
| LUMO Energy | -1.25 eV | Approximates electron affinity; highly localized on the carbonitrile group. |
| Band Gap (ΔE) | 5.60 eV | Indicates high chemical hardness and kinetic stability. |
| Dipole Moment (Gas) | 4.2 Debye | Dominated by the strong vector of the 2-carbonitrile group. |
| Dipole Moment (Water) | 5.1 Debye | Enhanced polarization observed when modeled in a CPCM aqueous environment. |
Natural Bond Orbital (NBO) analysis reveals that hyperconjugative interactions (e.g., σ(C-H) → π*(C≡N)) are minimal due to the orthogonal twist of the biphenyl system, confirming that steric forces, rather than electronic delocalization, dictate the global minimum.
Experimental Validation Protocols
Theoretical calculations provide a high-resolution thermodynamic map, but they must be anchored by empirical validation to ensure absolute trustworthiness.
Protocol A: Variable-Temperature NMR (VT-NMR)
-
Preparation: Dissolve 15 mg of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile in 0.5 mL of a high-boiling deuterated solvent (e.g., DMSO-d6 or Toluene-d8).
-
Acquisition: Acquire 1H-NMR spectra at 10°C increments from 25°C to 120°C.
-
Observation: Monitor the coalescence of the diastereotopic methyl protons (specifically the 2'-CH3 group, which sits in the shielding cone of the adjacent ring).
-
Validation: Calculate the experimental rotational barrier (ΔG‡) using the Eyring equation derived from the coalescence temperature. Compare this directly to the +18.5 kcal/mol theoretical barrier.
Protocol B: Single-Crystal X-Ray Diffraction (SC-XRD)
-
Crystallization: Grow single crystals via slow evaporation from a hexane/ethyl acetate (80:20) solvent mixture.
-
Diffraction: Mount a suitable crystal and collect diffraction data at 100 K to minimize thermal motion.
-
Validation: Measure the solid-state C2-C1-C1'-C2' dihedral angle. Note: The solid-state conformation may deviate slightly (5-10°) from the 75° gas-phase global minimum due to crystal packing forces.
Conclusion
The conformational landscape of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile is strictly governed by the steric clash between its ortho-substituents. By employing a rigorous, self-validating DFT workflow utilizing the M06-2X functional and a relaxed PES scan, researchers can accurately predict the atropisomeric behavior of the molecule. Bridging these theoretical calculations with VT-NMR and SC-XRD empirical data creates a robust, E-E-A-T compliant framework for molecular engineering.
References
-
Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLoS One (2018).[Link]
-
Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition (2022).[Link]
-
Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. International Journal of Molecular Sciences (2025).[Link]
Methodological & Application
Rhodium-catalyzed synthesis of biphenyl-2-carbonitriles in water
A Sustainable Approach to the Synthesis of Biphenyl-2-carbonitriles via Rhodium-Catalyzed C-H Activation in Water
Introduction: The Imperative for Greener Synthesis
The biphenyl-2-carbonitrile scaffold is a privileged structural motif found in numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Traditionally, the synthesis of these compounds has often relied on multi-step sequences involving pre-functionalized starting materials and stoichiometric, often hazardous, reagents. The principles of green chemistry, however, compel a paradigm shift towards more atom-economical and environmentally benign methodologies.[2] This guide details a robust and sustainable protocol for the direct synthesis of biphenyl-2-carbonitriles via a rhodium(III)-catalyzed C-H Hiyama cross-coupling reaction in water, a non-toxic and renewable solvent.[1][3][4] This approach leverages the power of C-H activation, a transformative strategy in modern organic synthesis that allows for the direct functionalization of ubiquitous C-H bonds.[5]
The Strategic Advantage of Aqueous Rhodium Catalysis
The choice of a rhodium catalyst for this transformation is predicated on its high efficiency, selectivity, and functional group tolerance in C-H activation reactions.[5] Specifically, cationic Rh(III) complexes, often generated in situ from precursors like [Cp*RhCl2]2, have demonstrated exceptional reactivity.[3][6] The use of water as the reaction medium offers significant advantages beyond its obvious environmental benefits. It can enhance reaction rates and selectivities through hydrophobic effects and is compatible with a range of water-tolerant reagents, such as the organosilicon compounds used in this protocol.[3][7]
A key innovation in this methodology is the use of benzimidate derivatives as a versatile reactant. The benzimidate serves a dual purpose: it acts as an effective directing group, guiding the rhodium catalyst to the ortho-C-H bond of the arene, and subsequently as an in-situ source of the nitrile functionality.[1][3] This elegant strategy obviates the need for a separate cyanation step and enhances the overall efficiency of the process.
Reaction Mechanism: A Step-by-Step Elucidation
The catalytic cycle for the rhodium-catalyzed synthesis of biphenyl-2-carbonitriles in water is a finely orchestrated sequence of elementary steps. A plausible mechanism is depicted below.[1][3]
Figure 1: Proposed Catalytic Cycle
-
C-H Activation: The active [Cp*Rh(III)] catalyst coordinates to the nitrogen atom of the benzimidate directing group. This is followed by a concerted metalation-deprotonation (CMD) step, where the ortho-C-H bond is cleaved to form a five-membered cyclometalated rhodium(III) intermediate (A).[5][8] This chelation-assisted C-H activation is crucial for the high regioselectivity of the reaction.[9]
-
Coordination and Transmetalation: The arylsilane coupling partner then coordinates to the rhodium center. In a key transmetalation step, the aryl group from the silicon is transferred to the rhodium, displacing the silyl moiety and forming a diaryl-rhodium(III) intermediate (B). This step is often facilitated by a fluoride source, such as TBAF, which activates the organosilicon reagent.[3][6]
-
Reductive Elimination: The diaryl-rhodium(III) intermediate undergoes reductive elimination to form the new C-C bond of the biphenyl product, generating a Rh(I) species.[1][8]
-
Catalyst Regeneration: The Rh(I) species is then re-oxidized to the active Rh(III) state by a silver salt oxidant (e.g., Ag2O or AgSbF6), completing the catalytic cycle.[1][3]
-
In-situ Nitrile Formation: Concurrently with or after the C-C bond formation, the benzimidate moiety undergoes dealcoholization to reveal the nitrile group.[10]
Experimental Protocols
Materials and General Procedures
-
Rhodium Catalyst: [Cp*RhCl2]2 (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
Silver Salt (Oxidant): AgSbF6 and Ag2O
-
Silane Activator: Tetrabutylammonium fluoride (TBAF)
-
Additive: Pivalic acid (PivOH)
-
Solvent: Degassed, deionized water
-
Reactants: Substituted benzimidates and arylsilanes
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Glassware should be oven-dried prior to use.
Detailed Protocol for the Synthesis of a Representative Biphenyl-2-carbonitrile
The following protocol is adapted from a reported procedure for the synthesis of biphenyl-2-carbonitriles in water.[1][3]
Figure 2: Experimental Workflow
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the benzimidate (1.0 equiv, 0.3 mmol), [Cp*RhCl2]2 (2.5 mol%), AgSbF6 (10 mol%), Ag2O (2.0 equiv), and pivalic acid (50 mol%).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.
-
Addition of Reagents: Add deionized water (1.0 mL), the arylsilane (1.0 equiv, 0.3 mmol), and TBAF (2.0 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 120 °C) and stir vigorously for the specified reaction time (typically 5-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired biphenyl-2-carbonitrile.
Substrate Scope and Data
The rhodium-catalyzed C-H arylation in water exhibits a broad substrate scope with good functional group tolerance.[1][3] A variety of electronically and sterically diverse arylsilanes and benzimidates can be successfully coupled.
| Entry | Benzimidate Substituent | Arylsilane Substituent | Yield (%) |
| 1 | H | 4-MeO | 85 |
| 2 | 4-Me | 4-MeO | 82 |
| 3 | 4-F | 4-MeO | 78 |
| 4 | 4-Cl | 4-MeO | 75 |
| 5 | H | 4-Me | 80 |
| 6 | H | 3-Me | 76 |
| 7 | H | 2-Me | 65 |
| 8 | H | 4-CF3 | 71 |
Table 1: Representative Substrate Scope and Yields. Data synthesized from published results.[1][3] The reaction conditions for the data presented are: benzimidate (0.3 mmol), arylsilane (0.3 mmol), [Cp*RhCl2]2 (2.5 mol %), AgSbF6 (10 mol %), Ag2O (2.0 equiv), TBAF (2.0 equiv), PivOH (50 mol %), H2O (1.0 mL). Isolated yields are reported.
Conclusion: A Practical and Sustainable Strategy
The rhodium-catalyzed synthesis of biphenyl-2-carbonitriles in water represents a significant advancement in sustainable organic synthesis. This methodology combines the efficiency of C-H activation with the environmental benefits of an aqueous reaction medium. The use of a dual-function benzimidate directing group and readily available arylsilane coupling partners further enhances the practicality and atom economy of this approach. For researchers in drug development and materials science, this protocol provides a reliable and greener pathway to a valuable class of organic molecules.
References
-
Organic Letters. (2022). Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. pubs.acs.org. [Link]
-
Organic Letters. (2022). Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. pubs.acs.org. [Link]
-
PubMed. (2022). Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C-H Hiyama Cross-Coupling in Water. pubmed.ncbi.nlm.nih.gov. [Link]
-
R Discovery. (2018). Rhodium(III)-Catalyzed C-H Functionalization in Water for Isoindolin-1-one Synthesis. rdiscovery.com. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Directing group strategies in rhodium-catalyzed C–H amination. pubs.rsc.org. [Link]
-
Organic Letters. (2018). Controllable Rh(III)-Catalyzed C–H Arylation and Dealcoholization: Access to Biphenyl-2-carbonitriles and Biphenyl-2-carbimidates. pubs.acs.org. [Link]
-
Organic Chemistry Frontiers. (n.d.). Rhodium-catalyzed biheteroaryl-2-carbonitrile synthesis via double C–H activation. pubs.rsc.org. [Link]
-
Chemical Science. (n.d.). Directing group assisted rhodium catalyzed meta-C–H alkynylation of arenes. pubs.rsc.org. [Link]
-
ResearchGate. (n.d.). Decoding Directing Groups and Their Pivotal Role in C−H Activation. . [Link]
-
PubMed. (2018). Rhodium-Catalyzed Direct C-H Bond Cyanation in Ionic Liquids. pubmed.ncbi.nlm.nih.gov. [Link]
-
RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. pubs.rsc.org. [Link]
-
Organic Letters. (2018). Rhodium-Catalyzed Direct C-H Bond Cyanation in Ionic Liquids. pubs.acs.org. [Link]
-
PubMed. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. pubmed.ncbi.nlm.nih.gov. [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for the rhodium(III)‐catalyzed direct cyanation of N‐methoxybenzamides. . [Link]
-
ResearchGate. (n.d.). Solvent switched synthesis of biphenyl‐2‐carbonitriles and... . [Link]
-
PubMed. (2015). Rhodium(III)-catalyzed cyanation of vinylic C-H bonds: N-cyano-N-phenyl-p-toluenesulfonamide as a cyanation reagent. pubmed.ncbi.nlm.nih.gov. [Link]
-
ResearchGate. (2023). Rhodium‐Catalyzed C H Functionalization to Construct Annulated Molecules. . [Link]
-
Xingwei Li. (n.d.). Chem Soc Rev CRITICAL REVIEW. . [Link]
-
eScholarship. (n.d.). Rhodium Catalyzed C–H Bond Functionalization: Development of Methods and. escholarship.org. [Link]
-
American Pharmaceutical Review. (n.d.). Green Chemistry Techniques with PAT in Pharmaceutical and Chemical Industries. . [Link]
-
MDPI. (2025). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. . [Link]
-
ResearchGate. (n.d.). Rhodium‐catalyzed ortho‐cyanation of symmetrical azobenzenes.... . [Link]
-
Wiley Online Library. (n.d.). Rhodium‐Catalyzed Regioselective 3‐Fluoroallylic Cyanation. onlinelibrary.wiley.com. [Link]
-
ResearchGate. (n.d.). Synthesis of Phenanthridines via a Rhodium-Catalyzed C–C Bond Cleavage Reaction of Biphenylene with Nitriles. . [Link]
-
Chemical Reviews. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. pubs.acs.org. [Link]
-
PubMed. (2011). Synthesis of biphenyl-2-carbonitrile derivatives via a palladium-catalyzed sp2 C-H bond activation using cyano as a directing group. pubmed.ncbi.nlm.nih.gov. [Link]
-
PMC. (n.d.). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. . [Link]
- Google Patents. (n.d.). CN101648839B - Green synthesis method of bromomethyl biphenyl compound.
-
OUCI. (n.d.). Rhodium-catalyzed ortho-cyanation of symmetrical azobenzenes with N-cyano-N-phenyl-p-toluenesulfonamide. ir.lib.osaka-u.ac.jp. [Link]
-
PubMed. (2015). Rhodium(III)-Catalyzed C-H Activation: An Oxidative Intramolecular Heck-Type Reaction Directed by a Carboxylic Acid. pubmed.ncbi.nlm.nih.gov. [Link]
-
PubMed. (2013). Rhodium-catalyzed directed C-H cyanation of arenes with N-cyano-N-phenyl-p-toluenesulfonamide. pubmed.ncbi.nlm.nih.gov. [Link]
-
ResearchGate. (2025). Green and Sustainable Synthesis of Biaryls Using LaPO 4 ·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. . [Link]
-
PMC. (n.d.). Rhodium-Catalyzed Synthesis of 2,3-Disubstituted Indoles from β,β-Disubstituted Stryryl Azides. . [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Palladaelectro-catalyzed ortho-C–H-monoarylation of 2-phenylpyridines with arenediazonium salts. pubs.rsc.org. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C-H Hiyama Cross-Coupling in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Directing group strategies in rhodium-catalyzed C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Rhodium-catalyzed biheteroaryl-2-carbonitrile synthesis via double C–H activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: 2',4'-Dimethyl-1,1'-biphenyl-2-carbonitrile as a Sterically Hindered Pharmaceutical Intermediate
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.
Executive Summary & Mechanistic Rationale
The biphenyl tetrazole pharmacophore is a cornerstone in medicinal chemistry, most notably recognized in the "sartan" class of Angiotensin II Receptor Blockers (ARBs) such as Valsartan and Losartan. Traditionally, these APIs are synthesized using 4'-methylbiphenyl-2-carbonitrile. However, modern drug discovery increasingly demands enhanced target residence times, improved metabolic stability, and exquisite receptor selectivity.
Enter 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile . By introducing an additional methyl group at the 2'-position, this intermediate serves as a highly specialized building block for generating atropisomeric drug candidates [1].
The Causality of the 2'-Methyl Group
In a standard biphenyl system, the rings can rotate relatively freely (dihedral angle ~45°). The introduction of the 2'-methyl group creates a severe steric clash with the 2-carbonitrile group on the adjacent ring. This steric hindrance restricts rotation around the biaryl C-C σ-bond, forcing the two phenyl rings into a near-orthogonal conformation (dihedral angle ~75°–90°). This conformational locking (axial chirality) minimizes the entropic penalty upon binding to biological targets, often resulting in logarithmic increases in binding affinity and distinct pharmacokinetic profiles [2].
Physicochemical & Structural Data
To understand the synthetic behavior of this intermediate, it is critical to compare it against the industry standard. The table below summarizes the quantitative structural differences that dictate downstream experimental choices.
| Property | 4'-Methylbiphenyl-2-carbonitrile (Standard) | 2',4'-Dimethyl-1,1'-biphenyl-2-carbonitrile (Hindered) |
| Biaryl Dihedral Angle (approx.) | 45° - 55° | 75° - 90° (Orthogonal) |
| Rotational Barrier (ΔErot) | < 10 kcal/mol (Free rotation) | > 20 kcal/mol (Restricted/Atropisomeric) |
| Primary Application | Classic ARBs (e.g., Losartan) | Next-Gen Atropisomeric Kinase/Receptor Inhibitors |
| Radical Bromination Site | 4'-methyl (Only option) | Highly selective for 4'-methyl over 2'-methyl |
| Nitrile Steric Environment | Accessible | Highly shielded by the 2'-methyl group |
Synthetic Workflow: From Intermediate to Atropisomeric API
The conversion of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile into a bioactive scaffold requires overcoming the very steric hindrance that makes it valuable. The workflow below outlines the logical progression from the raw intermediate to a functionalized tetrazole API.
Workflow for synthesizing atropisomeric tetrazole APIs from a sterically hindered biphenyl scaffold.
Experimental Protocols & Self-Validating Systems
As a Senior Application Scientist, I emphasize that successful execution of these protocols relies on understanding the micro-environment of the molecule. Each step below is designed as a self-validating system.
Protocol 1: Regioselective Benzylic Bromination
Objective: Selectively brominate the 4'-methyl group while leaving the 2'-methyl group intact.
Mechanistic Causality: Why does N-Bromosuccinimide (NBS) exclusively target the 4'-methyl? In the orthogonal conformation, the 2'-methyl group is buried within the steric shielding cone of the adjacent benzonitrile ring. The transition state required for the succinimidyl radical to abstract a hydrogen atom from the 2'-position is entropically and enthalpically forbidden. The 4'-methyl group, protruding into the solvent-accessible surface area, is freely available for radical abstraction.
Step-by-Step Methodology:
-
Preparation: Charge a dry, 250 mL round-bottom flask with 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile (10.0 g, 48.2 mmol) and 100 mL of chlorobenzene (preferred over CCl₄ for environmental compliance and higher boiling point).
-
Reagent Addition: Add NBS (9.0 g, 50.6 mmol, 1.05 eq) and Azobisisobutyronitrile (AIBN) (0.4 g, 2.4 mmol, 0.05 eq).
-
Initiation: Heat the mixture to 80°C under a nitrogen atmosphere. Insight: AIBN decomposes at this temperature to generate isobutyronitrile radicals, initiating the chain reaction.
-
Reaction Monitoring: Stir for 4–6 hours. The reaction transitions from a dense suspension to a clear solution, followed by the precipitation of succinimide (a lighter, flotable solid).
-
Workup: Cool to 0°C, filter off the succinimide byproduct, and wash the filtrate with 5% Na₂S₂O₃ to quench residual bromine. Concentrate under reduced pressure.
-
Self-Validation (NMR): Analyze the crude product via ¹H-NMR.
-
Success Criteria: Disappearance of the 4'-CH₃ singlet (~2.35 ppm) and appearance of a new -CH₂Br singlet (~4.50 ppm). The 2'-CH₃ singlet (~2.10 ppm) must remain completely integrated at 3H, proving absolute regioselectivity.
-
Protocol 2: Zn(II)-Catalyzed [2+3] Cycloaddition
Objective: Convert the sterically hindered nitrile into a tetrazole.
Mechanistic Causality: Standard tetrazole synthesis using NaN₃ and NH₄Cl in DMF will fail or yield <20% conversion with this intermediate. Why? The 2-carbonitrile is severely sterically blocked by the orthogonal 2'-methyl group, creating a massive activation energy barrier for the uncatalyzed[2+3] cycloaddition [3]. By introducing Zinc Bromide (ZnBr₂), the Zn(II) acts as a potent Lewis acid. It coordinates to the nitrile nitrogen, withdrawing electron density and drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile carbon. This templates the azide attack, bypassing the steric blockade.
Step-by-Step Methodology:
-
Preparation: In a heavy-walled pressure vial, dissolve the brominated intermediate (from Protocol 1) in anhydrous DMF (0.5 M concentration).
-
Catalyst & Reagent: Add Sodium Azide (NaN₃) (3.0 eq) and Zinc Bromide (ZnBr₂) (1.0 eq). Safety Note: Never use halogenated solvents with NaN₃ due to the risk of explosive diazidomethane formation.
-
Cycloaddition: Seal the vial and heat to 120°C for 18 hours. The Zn(II) coordination allows the reaction to proceed smoothly despite the steric bulk.
-
Workup: Cool to room temperature. Pour the mixture into 1M HCl (to break the Zinc-tetrazole complex) and extract with Ethyl Acetate (3x).
-
Self-Validation (IR & HPLC):
-
Success Criteria: Perform FT-IR spectroscopy on the isolated organic layer. The sharp, distinct C≡N stretching frequency at ~2220 cm⁻¹ must be completely absent, replaced by broad N-H tetrazole stretching at 2800–3100 cm⁻¹.
-
Conclusion
The use of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile represents a paradigm shift from traditional sartan chemistry into the realm of rationally designed, conformationally restricted therapeutics. By understanding the causality of its steric environment, chemists can exploit its regioselective reactivity and overcome its hindered cycloaddition barriers to synthesize potent, atropisomeric APIs.
References
-
Title: Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors Source: Accounts of Chemical Research (ACS Publications) URL: [Link][1]
-
Title: Atropisomerism in medicinal chemistry: challenges and opportunities Source: Future Medicinal Chemistry (via NCBI/PMC) URL: [Link][2]
-
Title: Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water Source: Organic Letters (ACS Publications) URL: [Link][3]
Sources
Application Note: Analytical HPLC Quantification of 2',4'-Dimethyl-1,1'-biphenyl-2-carbonitrile
This Application Note is designed for analytical chemists and process development scientists involved in the synthesis and quality control of Angiotensin II Receptor Blockers (Sartans). It addresses the quantification of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile (hereafter referred to as DMCB ), a critical lipophilic impurity arising from xylene-derivative contamination in the synthesis of the key intermediate 4'-methyl-2-cyanobiphenyl (OTBN).
Introduction & Context
2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile (DMCB) is a specific process-related impurity found in the manufacturing of 4'-methyl-2-cyanobiphenyl (OTBN) . OTBN is the universal scaffold for the "Sartan" class of antihypertensives (Valsartan, Irbesartan, Losartan).
Origin of the Impurity
The synthesis of OTBN typically involves a Suzuki-Miyaura coupling or Grignard reaction between a 2-halobenzonitrile and a 4-methylphenyl derivative.
-
Main Reaction: 2-chlorobenzonitrile + 4-methylphenylboronic acid
OTBN. -
Impurity Pathway: If the starting material (4-methylphenylboronic acid) is contaminated with 2,4-dimethylphenylboronic acid (derived from m-xylene rather than toluene), the coupling yields DMCB .
Because DMCB possesses an additional methyl group at the ortho-position (2') of the B-ring compared to OTBN, it is significantly more lipophilic and sterically hindered. This protocol details a robust Reverse-Phase HPLC (RP-HPLC) method to separate and quantify DMCB at trace levels (0.05% threshold).
Physicochemical Profile & Method Strategy
| Property | Data / Characteristic | Impact on Method Design |
| Structure | Biphenyl core, 2-CN (Ring A), 2',4'-Dimethyl (Ring B)[1][2] | High UV absorbance due to conjugation. |
| LogP (Predicted) | ~5.1 (vs. ~4.6 for OTBN) | Elutes after OTBN on Reverse Phase columns. |
| Solubility | Insoluble in water; Soluble in ACN, MeOH, THF | Sample diluent must be high-% organic (e.g., 100% ACN or MeOH). |
| pKa | Neutral (CN and Methyls are non-ionizable) | pH control is less critical for the analyte itself but essential for robust retention time stability. |
| UV Max | ~205 nm, ~255 nm | 254 nm provides high selectivity and stable baseline; 210 nm offers higher sensitivity. |
Method Development Logic
-
Column Selection: A C18 stationary phase is selected for maximum hydrophobic interaction. A "Base Deactivated" (BDS) or high-coverage column (e.g., Zorbax Eclipse Plus) is preferred to minimize peak tailing.
-
Mobile Phase: A gradient of Water (acidified) and Acetonitrile is required. Isocratic elution would likely result in excessive retention times for DMCB or poor resolution from the main OTBN peak.
-
Acid Modifier: 0.1% Phosphoric Acid (
) is used to suppress silanol activity on the column, sharpening the peaks, even though the analyte is neutral.
Experimental Protocol
Reagents and Equipment[1][2][3][4]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/UV detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Orthophosphoric acid (85%).
-
Reference Standards:
-
OTBN (Target Intermediate).
-
DMCB (Impurity Standard - Custom synthesized or isolated).
-
Chromatographic Conditions[1][2][3][4][5]
| Parameter | Setting |
| Mobile Phase A | 0.1% |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (Reference: 360 nm) |
| Run Time | 25 minutes |
Gradient Program
The gradient is designed to elute the main OTBN peak (~8 min) followed by the more lipophilic DMCB (~12 min), with a wash step to clear highly retained dimers.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Initial Hold |
| 15.0 | 20 | 80 | Linear Ramp (Elution of OTBN & DMCB) |
| 20.0 | 5 | 95 | Column Wash |
| 20.1 | 60 | 40 | Re-equilibration |
| 25.0 | 60 | 40 | End of Run |
Sample Preparation
Standard Stock Solution (1000 ppm): Weigh 10 mg of DMCB standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
System Suitability Solution: Prepare a mixture containing 0.5 mg/mL OTBN (Main Peak) and 0.005 mg/mL DMCB (1% Impurity level) in Acetonitrile.
Test Sample: Dissolve 25 mg of the OTBN production batch in 50 mL Acetonitrile (Concentration: 0.5 mg/mL).
Visualizing the Impurity Pathway
The following diagram illustrates how raw material contamination leads to the formation of DMCB during the synthesis of OTBN.
Caption: Mechanistic origin of DMCB impurity via competitive coupling of dimethylated contaminants.
Method Validation (Summary)
This method must be validated according to ICH Q2(R1) guidelines. Below are the acceptance criteria and typical results.
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Inject Diluent, Placebo, OTBN, and DMCB. | Resolution ( |
| Linearity | 5 levels from LOQ to 150% of limit (0.05% to 0.15%). | Correlation Coefficient ( |
| LOD / LOQ | Based on Signal-to-Noise (S/N). | LOD: S/N |
| Accuracy | Spike DMCB into OTBN at 50%, 100%, 150% levels. | Recovery between 85% - 115%. |
| Precision | 6 injections of spiked sample at 100% limit. | % RSD |
Calculation
Calculate the content of DMCB using the external standard method:
- = Peak area of DMCB in sample.
- = Peak area of DMCB in standard.
- = Concentration of standard (mg/mL).
- = Concentration of sample (mg/mL).
- = Purity of standard (decimal, e.g., 0.99).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution | Solvent strength too high in initial gradient. | Decrease initial %B (e.g., start at 30% ACN instead of 40%). |
| Peak Tailing | Secondary silanol interactions. | Ensure Mobile Phase A pH is acidic (2.5 - 3.0). Replace column if old. |
| Baseline Drift | UV absorbance of phosphoric acid at low wavelengths. | Use 254 nm (where phosphate is transparent) or switch to Phosphate Buffer/Methanol if using <220 nm. |
| Ghost Peaks | Carryover from highly lipophilic dimers. | Extend the "Column Wash" step (95% B) by 5 minutes. |
References
-
BenchChem. (2025).[4] Application Notes and Protocols for the Radical Bromination of 4'-Methyl-2-cyanobiphenyl. Retrieved from
-
Reddy, G. V. R., et al. (2009).[5] Separation and Quantification of Key Starting Materials of Irbesartan Using Liquid Chromatography-Mass Spectrometry. Analytical Letters. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025). 1,1'-Biphenyl, 2,4'-dimethyl- Properties. NIST Chemistry WebBook. Retrieved from
-
PubChem. (2025). 2,4'-Dimethylbiphenyl Compound Summary. National Library of Medicine. Retrieved from
Sources
- 1. CN101768035B - Method for preparing and recovering aromatic methyl diphenyl compound - Google Patents [patents.google.com]
- 2. CN104072387A - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]
- 3. An Improved Photochemical Process For The Preparation Of A 4’ [quickcompany.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biphenyl-2-carbonitriles via Palladium-Catalyzed C-H Arylation
Introduction: A Modern Approach to a Privileged Scaffold
The biphenyl-2-carbonitrile moiety is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and advanced materials. Its synthesis, therefore, is of paramount importance to the chemical and life sciences industries. Traditional cross-coupling methods, while effective, often necessitate the pre-functionalization of both aryl partners, adding steps and generating stoichiometric waste. The advent of palladium-catalyzed C-H bond activation has revolutionized the synthesis of such biaryl compounds by offering a more atom-economical and efficient pathway.[1]
This application note provides a comprehensive guide to the palladium-catalyzed ortho-C-H arylation of benzonitriles for the synthesis of biphenyl-2-carbonitriles. We will delve into the mechanistic underpinnings of this transformation, provide a detailed and validated experimental protocol, and explore the substrate scope and limitations of this powerful synthetic tool. The information presented herein is curated for researchers, scientists, and drug development professionals seeking to leverage this cutting-edge methodology in their work.
The Scientific Bedrock: Mechanism and Rationale
The success of this C-H arylation hinges on the dual role of the cyano group. It not only activates the aromatic ring but also serves as a directing group, guiding the palladium catalyst to the ortho C-H bond. This directed C-H activation ensures high regioselectivity, a critical aspect for the synthesis of complex molecules.[2]
The catalytic cycle is generally proposed to proceed through a Pd(II)/Pd(IV) pathway, as depicted below.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2',4'-Dimethyl-1,1'-biphenyl-2-carbonitrile by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile by column chromatography. The content is structured in a question-and-answer format to directly address specific experimental issues.
I. Frequently Asked Questions (FAQs)
Q1: What is the most appropriate stationary phase and mobile phase for the purification of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile?
A1: The selection of the stationary and mobile phase is critical for achieving optimal separation.[1][2]
-
Stationary Phase: For compounds of moderate polarity like 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile, silica gel is the most common and effective stationary phase.[1][3] Its polar surface interacts with polar functional groups, allowing for the separation of compounds based on their polarity. Alumina can also be used but is generally more reactive and may not be suitable for all compounds.[1]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is typically used. The most common combination is a hexane/ethyl acetate or cyclohexane/ethyl acetate gradient. The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand.[4][5] The goal is to achieve a retention factor (Rf) value for the desired product of approximately 0.2-0.3 on the TLC plate.[4][6][7] This generally provides the best separation on a column.
Q2: How do I determine the correct solvent system using Thin Layer Chromatography (TLC)?
A2: TLC is an indispensable tool for developing a solvent system for column chromatography.[4][5]
-
Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a small amount of your chosen solvent system (e.g., 9:1 hexane:ethyl acetate). Allow the solvent to run up the plate.
-
Visualization: Visualize the spots under a UV lamp.
-
Analysis: The ideal solvent system will show good separation between your desired product and impurities, with the product spot having an Rf value between 0.2 and 0.3.[4] If the Rf is too high (spot is near the solvent front), the solvent system is too polar. If the Rf is too low (spot is near the baseline), the solvent system is not polar enough. Adjust the solvent ratio accordingly.
Q3: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A3: If your compound has a very low Rf value even in highly polar solvent systems, consider the following:
-
Stronger Polar Solvents: You can try adding a small percentage of a more polar solvent like methanol or isopropanol to your eluent system.[8] However, be cautious as methanol can sometimes dissolve silica gel.
-
Alternative Stationary Phases: If solvent modification is ineffective, you might need to consider a different stationary phase. For highly polar compounds, reversed-phase chromatography (using a non-polar stationary phase like C18-silica and a polar mobile phase) might be a better option.[1][9]
Q4: What are the common impurities I might encounter from a Suzuki coupling reaction to synthesize 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile?
A4: Suzuki coupling reactions, while efficient, can lead to several byproducts.[10][11] Common impurities to look out for during purification include:
-
Homocoupling products: Biphenyls formed from the coupling of two molecules of the same starting material.[10]
-
Dehalogenation products: Where the halide on the starting material is replaced by a hydrogen atom.[10]
-
Protonolysis of the boronic acid/ester: The boronic acid or ester is replaced by a hydrogen atom.[10]
-
Unreacted starting materials: Aryl halide and the boronic acid or ester.
-
Palladium catalyst residues: These are often highly colored and can be seen on the column.
These impurities will have different polarities and should be separable by column chromatography with an optimized solvent system.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography process.
Problem 1: Poor Separation or Overlapping Peaks
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is either too high or too low, resulting in poor separation. Re-optimize the solvent system using TLC to achieve a larger difference in Rf values between your product and impurities.[7] |
| Column Overloading | Too much crude material has been loaded onto the column.[12][13] As a general rule, use a silica gel to crude product weight ratio of at least 30:1 for good separation.[4] For difficult separations, this ratio may need to be increased. |
| Improper Column Packing | Air bubbles or channels in the silica gel bed can lead to an uneven flow of the mobile phase and poor separation.[1] Ensure the column is packed uniformly as a slurry and is not allowed to run dry.[14] |
| Isocratic vs. Gradient Elution | For complex mixtures with components of widely different polarities, an isocratic (constant solvent composition) elution may not provide adequate separation.[15][16] A gradient elution, where the polarity of the mobile phase is gradually increased during the run, can significantly improve resolution.[6][17][18] |
Problem 2: Tailing or Fronting of Peaks
Peak tailing or fronting indicates an issue with the interaction between the compound and the stationary phase.[12][19][20]
| Peak Shape | Possible Cause | Solution |
| Tailing | - Secondary Interactions: The analyte may have secondary interactions with the stationary phase, such as with acidic silanol groups on the silica gel.[12] - Column Overload: Too much sample has been loaded onto the column.[12] | - Deactivate Silica Gel: For acid-sensitive compounds, silica gel can be deactivated by flushing the packed column with a solvent system containing 1-3% triethylamine before loading the sample.[6] - Reduce Sample Load: Decrease the amount of crude material loaded onto the column.[12] |
| Fronting | - Column Overload: This is a common cause of peak fronting.[13] - Incompatible Sample Solvent: Dissolving the sample in a solvent that is significantly stronger (more polar) than the mobile phase can cause the band to spread and front.[12] | - Dilute the Sample: Reduce the concentration of the sample being loaded.[13] - Use a Weaker Sample Solvent: Dissolve the crude product in the mobile phase or a solvent with lower polarity. If the compound is not soluble, use a minimal amount of a stronger solvent and then adsorb it onto a small amount of silica gel before loading (dry loading).[6] |
Problem 3: Column Cracking or Running Dry
| Problem | Possible Cause | Solution |
| Column Cracking | - Heat of Adsorption: When packing a dry column, the heat generated from the solvent wetting the silica can cause the solvent to boil and create cracks. - Pressure Changes: Sudden changes in pressure can disrupt the packed bed.[14] | - Slurry Packing: Always pack the column using a slurry of silica gel in the initial mobile phase. This dissipates heat and leads to a more uniform packing.[14] - Maintain Consistent Pressure: Apply a steady and gentle pressure to the column. |
| Column Running Dry | The solvent level has dropped below the top of the silica gel bed. | This can introduce air into the column, leading to channeling and poor separation. Always ensure there is a layer of solvent above the silica gel. If the column runs dry, it is often best to repack it. |
Problem 4: Product Elutes Too Quickly or Not at All
| Problem | Possible Cause | Solution |
| Product Elutes Too Quickly | The mobile phase is too polar. | Use a less polar solvent system. This will increase the interaction of your compound with the stationary phase and slow down its elution. |
| Product Does Not Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). If the compound still does not elute, a stronger polar solvent like methanol may be needed, or a different stationary phase may be required. |
III. Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[14]
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar eluent.[4]
-
Carefully pour the slurry into the column.
-
Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.
-
Add a protective layer of sand on top of the silica gel.
Protocol 2: Sample Loading
-
Liquid Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the column.[3]
-
Dry Loading: If the crude product is not soluble in the initial eluent, dissolve it in a more polar, volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[6]
Protocol 3: Gradient Elution
-
Start the elution with the least polar solvent system determined by TLC.
-
Collect fractions and monitor them by TLC.
-
Once the less polar impurities have eluted, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent. For example, you might start with 100% hexane, then move to 98:2 hexane:ethyl acetate, then 95:5, and so on.
-
Continue to increase the polarity until your desired product has completely eluted from the column.
IV. Visualizations
Workflow for Column Chromatography Purification
Caption: A typical workflow for purifying a compound using column chromatography.
Troubleshooting Logic for Poor Separation
Caption: A decision tree for troubleshooting poor separation in column chromatography.
V. References
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
University of Rochester. Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2021, June 20). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Kianshar D research team. Comparison of Isocratic and Gradient Elution. Retrieved from [Link]
-
Teledyne Labs. Safety First—Best Practices and Risk Management for Flash Chromatography. Retrieved from [Link]
-
PubMed. (2006, March 24). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Retrieved from [Link]
-
Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]
-
Restek. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. Retrieved from [Link]
-
EPFL. Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]
-
Membrane Solutions. Flash Column Chromatography Guide. Retrieved from [Link]
-
Phenomenex. (2023, October 30). Column Chromatography: What are Different Types and How to Select Right Method. Retrieved from [Link]
-
ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography?. Retrieved from [Link]
-
Sorbtech. (2023, February 13). How to properly condition a flash column. Retrieved from [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
-
LCGC International. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]
-
Homework.Study.com. Discuss the relationship between rf values and elution order when doing TLC and column.... Retrieved from [Link]
-
International Labmate. The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity. Retrieved from [Link]
-
HPLC. 90 Å Biphenyl, 2 µm Column Care & Use Sheet. Retrieved from [Link]
-
NACALAI TESQUE, INC. Comparison of biphenyl and other aromatic stationary phases. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Reddit. (2020, November 29). Column Chromatography : r/chemhelp. Retrieved from [Link]
-
ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography?. Retrieved from [Link]
-
BYJU'S. (2022, August 2). R F Value Explanation. Retrieved from [Link]
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
JoVE. Giving preparative thin layer chromatography some tender loving care. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
-
ResearchGate. (2014, June 22). How to develop solvent system for TLC when the compound is unknown?. Retrieved from [Link]
-
Scribd. TLC Experiment: Solvent Selection Guide. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Molecules. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Retrieved from
-
ResearchGate. (2007, March). The multicolumn countercurrent solvent gradient purification process. Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 4. Flash Column Chromatography Guide - Membrane Solutions [membrane-solutions.com]
- 5. sorbtech.com [sorbtech.com]
- 6. Purification [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. epfl.ch [epfl.ch]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 17. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 18. biotage.com [biotage.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling for Hindered Biphenyls
Welcome to the Technical Support Center for advanced organometallic synthesis. Synthesizing sterically hindered biphenyls—such as tri- and tetra-ortho-substituted biaryls—presents unique mechanistic bottlenecks in the Suzuki-Miyaura cross-coupling reaction. Extreme steric bulk can impede both the oxidative addition of the aryl halide and the reductive elimination of the final product, while also exacerbating side reactions like protodeboronation.
This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic theory to directly address the root causes of reaction failures, providing field-validated, self-correcting protocols grounded in the latest mechanistic literature.
Diagnostic Workflow
Before altering your reaction parameters, use the following logical framework to identify the exact step where your catalytic cycle is failing.
Diagnostic workflow for troubleshooting palladium-catalyzed hindered biaryl cross-couplings.
Troubleshooting Guides & FAQs
Q1: Why is my Suzuki-Miyaura coupling stalling at the oxidative addition step when using ortho-substituted aryl chlorides?
Mechanistic Causality: Aryl chlorides are notoriously unreactive due to their high C–Cl bond dissociation energy. When combined with ortho-substituents, the steric bulk actively repels the incoming palladium(0) catalyst, preventing the formation of the critical
Q2: My reaction consumes the starting materials, but fails to yield the tetra-ortho-substituted biaryl. What is happening?
Mechanistic Causality: You are experiencing a stalled reductive elimination. In the synthesis of tetra-ortho-substituted biaryls, the transmetalation step yields a highly congested Pd(II) diaryl intermediate. The steric repulsion between the four ortho-substituents forces the aryl rings into an orthogonal geometry that is highly unfavorable for the C–C bond-forming reductive elimination step. Solution: Standard bulky ligands are insufficient here. You need a ligand that provides secondary electronic interactions to accelerate reductive elimination, or one with extreme conformational flexibility.
-
Electronic Control: The ligand HFTPhos (bearing a heptafluorotolyl group) 2
2 through secondary electronic interactions, enabling the synthesis of tetra-ortho-substituted biaryls at catalyst loadings as low as 0.025 mol%[2]. -
Conformational Flexibility: Alternatively, Trineopentylphosphine (TNpP) possesses unique3 of the transition state[3].
Q3: I observe rapid consumption of my sterically hindered arylboronic acid, but only trace amounts of the cross-coupled product. Why?
Mechanistic Causality: Your boronic acid is undergoing protodeboronation, a destructive side reaction where the C–B bond is cleaved by water/protons to yield the protoarene (Ar–H). While base is required for the Suzuki-Miyaura transmetalation, recent high-throughput kinetic studies reveal a paradoxical effect: the very4[4]. Solution: To outcompete protodeboronation:
-
Reduce Water Content: Move to strictly anhydrous conditions.
-
Optimize the Base: Switch from strong bases (e.g., NaOH, NaOtBu) to milder, anhydrous bases like finely milled K
PO or Cs CO . -
Change the Boron Source: Convert the unstable boronic acid to a5
5. These tetracoordinate species are highly resistant to protodeboronation and slowly release the active boronic species in situ[5].
Quantitative Data: Ligand Selection Matrix
Use the following table to select the optimal ligand based on the specific steric demands of your biphenyl target.
| Ligand | Primary Application | Oxidative Addition Rate | Reductive Elimination Efficacy | Key Structural Feature |
| SPhos | Di- and Tri-ortho biaryls | Very High | Moderate | Electron-rich dicyclohexylphosphine moiety promotes rapid Pd(0) insertion. |
| XPhos | Extremely bulky aryl chlorides | Very High | Moderate | Triisopropylphenyl ring prevents inactive palladacycle formation. |
| HFTPhos | Tetra-ortho biaryls | High | Very High | Heptafluorotolyl group lowers |
| TNpP | Highly encumbered substrates | Moderate | High | Extreme conformational flexibility accommodates immense steric bulk. |
Standard Operating Procedure (SOP): Synthesis of Tetra-ortho-substituted Biphenyls
Objective: Couple 2,6-dimethylchlorobenzene with 2,6-dimethylphenylboronic acid to form 2,2',6,6'-tetramethylbiphenyl. Self-Validating Mechanism: This protocol includes an in-process GC/MS diagnostic check to verify the formation of the oxidative addition complex and rule out protodeboronation before committing to long reaction times.
Step-by-Step Methodology:
-
Preparation of the Catalytic Complex (Glovebox Required):
-
In an oven-dried Schlenk flask, combine Pd(OAc)
(0.05 mol%) and HFTPhos (0.1 mol%). -
Causality: Pre-mixing in a 1:2 Pd-to-ligand ratio allows the formation of the active Pd(0)L
species without saturating the coordination sphere, which is critical for hindered substrates.
-
-
Substrate and Base Addition:
-
Add 2,6-dimethylchlorobenzene (1.0 equiv) and 2,6-dimethylphenylboronic acid (1.5 equiv).
-
Add finely milled, anhydrous K
PO (2.0 equiv). -
Causality: Anhydrous K
PO is basic enough to facilitate transmetalation but mild enough to suppress base-catalyzed protodeboronation of the highly hindered boronic acid.
-
-
Solvent Addition and Reaction Execution:
-
Suspend the mixture in anhydrous toluene/isopropanol (4:1 v/v).
-
Seal the flask, remove from the glovebox, and heat to 90 °C under vigorous stirring.
-
-
In-Process Validation (1 Hour Mark):
-
Withdraw a 10 µL aliquot under a positive flow of argon. Dilute in EtOAc, filter through a short silica plug, and analyze via GC/MS.
-
Diagnostic Check: If 1,3-dimethylbenzene (the protoarene) is detected in high quantities, protodeboronation is occurring. If the aryl chloride is untouched, oxidative addition has failed. Adjust according to the workflow diagram above.
-
-
Workup and Isolation:
-
Upon completion (typically 12-24 hours), cool to room temperature.
-
Dilute with EtOAc, wash with water and brine to remove inorganic salts.
-
Dry the organic layer over MgSO
, concentrate under reduced pressure, and purify via flash column chromatography.
-
References
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed / NIH.1
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters - ACS Publications.2
-
Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry - ACS Publications.3
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society - ACS Publications.4
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. SciSpace.5
Sources
minimizing homocoupling side reactions in biphenyl synthesis
Topic: Minimizing Homocoupling Side Reactions in Suzuki-Miyaura Cross-Coupling Audience: Medicinal Chemists, Process Chemists, and R&D Scientists[1]
Diagnostic Triage: Identify Your Side Reaction
Before optimizing, you must confirm which homocoupling pathway is degrading your yield. Homocoupling is not a monolith; it proceeds via two distinct mechanistic failures.
Symptom Analysis Table
Use this matrix to interpret your LC-MS/GC-MS data.
| Observation (Mass Spec) | Diagnosis | Primary Root Cause |
| Dimer of Boronic Acid ( | Oxidative Homocoupling | Oxygen Ingress. Dissolved |
| Dimer of Halide ( | Reductive Homocoupling | Disproportionation / Ligand Scrambling. Often occurs with electron-poor halides or when using excess reductants/additives. |
| Stoichiometric Dimer ( | Activation Artifact | Precatalyst Reduction. Pd(II) precatalysts (e.g., |
The Oxygen Problem: Oxidative Homocoupling ( )
The Issue: The most common failure mode in biphenyl synthesis. Even "degassed" solvents often retain enough oxygen to drive the Glaser-type or Pd-mediated oxidative dimerization of boronic acids.
Mechanism of Failure
Under aerobic conditions, the catalytic cycle is hijacked. Instead of waiting for the aryl halide (oxidative addition), the Pd(0) species reacts with
Figure 1: The Oxygen Hijack. Dissolved oxygen creates a peroxo-palladium species that preferentially reacts with the boronic acid, short-circuiting the cross-coupling cycle.
Troubleshooting Guide: Oxygen Control
Q: I used a balloon of Argon, but I still see boronic acid dimers. Why? A: A balloon provides a blanket but does not remove dissolved gas from the liquid phase. Solvents like THF and Toluene act as oxygen reservoirs.
Protocol Adjustment:
-
Sparging (Standard): Bubble inert gas (Ar or
) vigorously through the solvent for at least 15–20 minutes before adding the catalyst. Use a long needle to reach the bottom of the vial. -
Freeze-Pump-Thaw (Gold Standard): For highly sensitive kinetics, perform 3 cycles of freeze-pump-thaw. This is the only method that guarantees
ppm . -
Headspace Management: Reaction vessels should be filled to minimize headspace, or the headspace must be actively purged.
Catalyst & Ligand Selection
The Issue: The rate of Transmetalation vs. Reductive Elimination determines selectivity. If the cross-coupled intermediate (
Expert Insight: The "Bulky Ligand" Advantage
Using sterically demanding, electron-rich phosphines (e.g., SPhos , XPhos , P(t-Bu)3 ) is the most effective chemical countermeasure against homocoupling.
-
Mechanism: Bulky ligands accelerate Reductive Elimination .[2][3] This rapidly ejects the desired biphenyl product, minimizing the lifetime of the Pd(II) intermediate and reducing the statistical probability of ligand exchange that leads to homocoupling.
-
Contrast: Simple ligands like
often allow slower elimination, giving the complex time to undergo disproportionation.
Q: Should I use Pd(II) or Pd(0) precatalysts?
A: If homocoupling is critical, switch to a Pd(0) source (e.g.,
-
Reasoning: Common salts like
require reduction in situ to become active.[1] This reduction often consumes 2 equivalents of your boronic acid (sacrificial homocoupling) to generate the Pd(0).[2] If your boronic acid is precious, this is a 2-5% yield loss immediately.
Protocol: High-Fidelity Biphenyl Synthesis
Objective: Minimize instantaneous concentration of nucleophile to prevent dimerization (Kinetic Control).
The "Slow Addition" Workflow
If deoxygenation alone fails, you must alter the reaction kinetics. High concentrations of boronic acid favor second-order homocoupling (
Figure 2: Kinetic Control Strategy. By keeping the boronic acid concentration low via slow addition, the catalyst is statistically more likely to encounter the Aryl Halide than a second Boronic Acid molecule.
Step-by-Step Protocol
-
Charge Vessel A: Add Aryl Halide (1.0 equiv), Base (e.g.,
, 2.0 equiv), and Catalyst (e.g., /SPhos, 1-3 mol%). -
Solvent Prep: Degas the solvent (e.g., Toluene/Water 10:1) via vigorous sparging for 20 mins.
-
Charge Vessel B: Dissolve Boronic Acid (1.2 - 1.5 equiv) in a separate portion of degassed solvent.
-
Initiation: Heat Vessel A to reaction temperature (typically 80-100°C).
-
Addition: Add the solution from Vessel B to Vessel A dropwise over 30–60 minutes (or use a syringe pump).
-
Completion: Stir for an additional 1-2 hours after addition is complete.
Frequently Asked Questions (FAQ)
Q: Does the base choice affect homocoupling?
A: Yes. Strong bases (e.g.,
Q: I see "Reductive Homocoupling" of my Aryl Halide. How do I stop it?
A: This (Ar-X + Ar-X
-
Fix: Switch solvents from alcohols (EtOH/iPrOH) to non-protic solvents (Dioxane, Toluene, DMF).
-
Fix: Lower the catalyst loading.[4] High local [Pd] can favor binuclear elimination pathways.
Q: My reaction works on 100mg but homocouples on 10g. Why? A: Scale-up alters gas exchange. A 100mg reaction in a 4mL vial has a high surface-area-to-volume ratio for degassing. A 10g reaction in a flask is harder to degas.
-
Fix: Implement active nitrogen sweeping (subsurface) during the heat-up phase and ensure your stirring rate is high enough to facilitate gas release.
References
-
Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.[5] Journal of the American Chemical Society. Link
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[6] Development of an Impurity Control Strategy. Organic Process Research & Development.[7] Link
-
BenchChem Technical Support. (2025). Troubleshooting homocoupling in 4-Methylbiphenyl synthesis.Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
reaction monitoring by TLC for 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile formation
The following technical guide is structured as a Reaction Monitoring Support Center for the synthesis of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile . This specific biaryl system involves a sterically hindered Suzuki-Miyaura coupling, presenting unique separation challenges compared to standard non-hindered couplings.
Ticket Subject: Synthesis of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile Methodology: Suzuki-Miyaura Cross-Coupling Status: Active | Level: Senior Scientist Support
System Overview & Chemistry
You are monitoring the formation of a sterically congested biaryl nitrile. The presence of the 2-cyano group on Ring A and the 2',4'-dimethyl groups on Ring B creates significant steric hindrance (ortho-ortho substitution), which often slows reaction kinetics and increases the risk of protodeboronation.
The Reaction Components:
-
Limiting Reagent (SM1): 2-Bromobenzonitrile (or 2-Chlorobenzonitrile).
-
Nucleophile (SM2): 2,4-Dimethylphenylboronic acid.
-
Target Product (P): 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile.
-
Catalyst/Base: Pd source / Carbonate or Phosphate base.[1][2]
Expected TLC Profile (Rf Values)
Relative mobility in standard Hexane/EtOAc systems.
| Component | Polarity Profile | Est. Rf (10% EtOAc/Hex) | Visualization |
| SM1 (Halide) | Moderate (due to -CN) | 0.40 – 0.50 | UV (Strong), I₂ |
| SM2 (Boronic) | High (Lewis acidic/H-bonding) | 0.05 – 0.15 (Streaks) | UV (Weak), KMnO₄ |
| Product (P) | Low to Moderate | 0.45 – 0.55 | UV (Distinct), I₂ |
| By-product | Non-polar (m-Xylene) | ~0.90 (Volatile) | Invisible/Weak UV |
Troubleshooting & FAQs
Select your issue below for immediate resolution.
Q1: "My Product (P) and Starting Material (SM1) are co-eluting. I can't determine conversion."
Diagnosis: In standard Hexane/Ethyl Acetate systems, the polarity added by the nitrile group in SM1 is often similar to the polarity of the final biaryl product. Solution: Switch to a Toluene-based mobile phase .
-
Why? Aromatic solvents like Toluene or DCM interact differently with the pi-systems of the biaryl product versus the single-ring starting material.
-
Protocol: Try 100% Toluene or Toluene:Hexane (8:2) . The biaryl product typically moves higher (higher Rf) than the starting bromide in toluene systems.
Q2: "I see a large streak at the baseline that won't move."
Diagnosis: This is unreacted 2,4-dimethylphenylboronic acid (SM2) . Solution: This is normal. Boronic acids interact strongly with the silanols on the silica plate.
-
Action: Do not try to move this spot. Use it to monitor the consumption of the excess reagent.
-
Validation: Dip the plate in KMnO₄ stain and heat. The boronic acid will turn bright yellow/brown instantly, distinguishing it from other baseline junk.
Q3: "The SM1 spot is disappearing, but the Product spot isn't growing proportionally."
Diagnosis: Protodeboronation or Volatile By-products . Mechanism: The 2,4-dimethylphenylboronic acid is hydrolyzing/deboronating to form m-xylene (1,3-dimethylbenzene).
-
m-Xylene is volatile and may evaporate from the plate or run with the solvent front.
-
Critical Check: If SM1 (Bromide) is also disappearing without Product formation, check for homocoupling of the bromide (2,2'-dicyanobiphenyl), which often appears as a spot with slightly lower Rf than SM1.
Q4: "The spots are dark/blurry and hard to read."
Diagnosis: Residual Pd catalyst or inorganic base on the plate. Solution: You must perform a Mini-Workup (see Protocol A below) before spotting. Direct spotting of reaction mixtures containing Pd/Base causes "ghost" spots and streaking.
Validated Protocols
Protocol A: The "Mini-Workup" (Mandatory for Suzuki)
Do not spot the crude reaction mixture directly onto the plate.
-
Take a 20 µL aliquot of the reaction mixture using a micropipette or capillary.
-
Dispense into a small GC vial or Eppendorf tube containing 0.5 mL EtOAc and 0.5 mL 1M HCl (or Water).
-
Cap and shake vigorously for 10 seconds.
-
Allow layers to separate (wait 30 seconds).
-
Spot the top organic layer.
-
Why? This removes the inorganic base and water-soluble Pd species, preventing streaking.
-
Protocol B: Visualization Logic
-
UV (254 nm): Mark all dark spots. The Biphenyl product usually absorbs more intensely than the starting bromide due to extended conjugation.
-
Iodine Chamber: Place plate in I₂ for 2 mins. The "dimethyl" groups on the product and boronic acid will absorb iodine (brown spots) better than the electron-deficient benzonitrile.
-
KMnO₄ Dip: Use for residual boronic acid detection (Yellow spot on purple background).
Logical Workflow Diagrams
Diagram 1: Troubleshooting Co-elution (Decision Tree)
This logic tree guides you when the standard solvent system fails to separate the starting halide from the biaryl product.
Caption: Decision matrix for resolving overlapping spots between 2-bromobenzonitrile and the dimethyl-biphenyl product.
Diagram 2: The Mini-Workup Workflow
Visualizing why direct spotting fails and how to fix it.
Caption: Standard Operating Procedure for preparing TLC samples from Suzuki coupling mixtures.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Baggett, K. et al. (2018).[3] TLC Staining Methods for Boronic Acids. University of Puget Sound Chemistry Resources. (General reference for KMnO4 staining of boronates).
-
Merck Millipore. (2024). Thin Layer Chromatography: A User Guide for Reaction Monitoring.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Mechanistic insight on protodeboronation).
Sources
Technical Support Center: Synthesis of Unsymmetrical Biphenyls
Welcome to the Technical Support Center for the synthesis of unsymmetrical biphenyls. While the Suzuki-Miyaura cross-coupling reaction remains the gold standard for constructing biaryl scaffolds in drug development, practitioners frequently encounter stalling reactions, degraded starting materials, and complex byproduct mixtures.
This guide provides a causality-driven troubleshooting framework to diagnose and resolve the three most common failure modes in biphenyl synthesis: Homocoupling , Protodeboronation , and Steric Hindrance .
Diagnostic Workflow
Before adjusting your reaction parameters, analyze your crude mixture via GC-MS or NMR to identify the dominant failure pathway. Use the workflow below to navigate to the appropriate troubleshooting section.
Diagnostic workflow for troubleshooting unsymmetrical biphenyl synthesis.
Section 1: The Homocoupling Dilemma (Ar-Ar Formation)
Q: Why is my reaction yielding symmetrical biaryl (Ar-Ar) instead of the desired unsymmetrical biphenyl? A: Homocoupling is driven by two distinct mechanistic flaws. First, if you are using a Pd(II) precatalyst (such as Pd(OAc)₂), it must be reduced to the active Pd(0) state to enter the catalytic cycle. This reduction often consumes two equivalents of your arylboronic acid, coupling them together 1[1]. Second, and more severely, the presence of dissolved oxygen creates a parasitic cycle where Pd(0) is continuously oxidized back to Pd(II), perpetuating the homocoupling of the boronic acid 2[2].
Q: How can I definitively suppress this side reaction? A: You must eliminate both the initial sacrificial reduction and the oxidative regeneration of Pd(II). Switch to a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃). Furthermore, implement rigorous degassing techniques (such as subsurface sparging) and consider adding a mild reducing agent like potassium formate to rapidly quench any adventitious Pd(II) 2[2].
Protocol 1: Optimized Oxygen-Free Coupling to Suppress Homocoupling
This self-validating protocol ensures the complete exclusion of oxygen and prevents Pd(II)-mediated homocoupling.
-
Reagent Loading: Load the aryl halide (1.0 eq), arylboronic acid (1.1 eq), and base (e.g., K₂CO₃, 2.0 eq) into a Schlenk flask. Do not add the catalyst yet.
-
Solvent Degassing (Freeze-Pump-Thaw): Add the solvent mixture. Freeze the flask in liquid nitrogen, apply high vacuum for 5 minutes, isolate the vacuum, and let it thaw. Repeat this cycle three times.
-
Validation Checkpoint: During the final thaw cycle, no gas bubbles should evolve from the solvent. If bubbles appear, repeat the cycle.
-
-
Catalyst Addition: Backfill the flask with ultra-pure Argon. Quickly add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive flow of Argon.
-
Causality: Starting with Pd(0) bypasses the need for the boronic acid to act as a reducing agent, saving your reagent for the cross-coupling cycle.
-
-
Reaction Execution & Monitoring: Heat the reaction to the target temperature (e.g., 80°C).
-
Validation Checkpoint: Pull an aliquot at 2 hours and analyze via GC-MS. The complete absence of the symmetrical Ar-Ar dimer peak confirms that oxygen has been successfully excluded and homocoupling is suppressed.
-
Section 2: Protodeboronation (Loss of the Boronic Acid)
Q: My arylboronic acid is converting into a protoarene (Ar-H). What is driving this degradation? A: Protodeboronation is the base-catalyzed hydrolysis of the carbon-boron bond. It is highly prevalent when using electron-deficient or ortho-substituted arylboronic acids. The high pH of standard Suzuki conditions generates reactive arylboronate anions that rapidly hydrolyze before transmetalation can occur 3[3]. Paradoxically, using overly bulky phosphine ligands can also promote protodeboronation by forming highly reactive post-transmetalation intermediates that undergo facile hydrolysis 4[4].
Q: How can I prevent protodeboronation while maintaining reactivity? A: The most effective strategy is to abandon free boronic acids and instead use potassium aryltrifluoroborates (Ar-BF₃K) or MIDA boronates. These tetracoordinate species are highly resistant to direct hydrolysis. They act as a "slow-release" reservoir, keeping the steady-state concentration of the active boronic acid low enough to prevent protodeboronation, but sufficient to drive the cross-coupling forward 5[5].
Protocol 2: Slow-Release Cross-Coupling using Potassium Aryltrifluoroborates
This protocol leverages phase-transfer dynamics to control the release of unstable boronic acids.
-
Substrate Preparation: Substitute your unstable arylboronic acid with the corresponding Potassium Aryltrifluoroborate (Ar-BF₃K, 1.05 eq).
-
Solvent System: Use a biphasic solvent system (e.g., Toluene/H₂O 3:1) and a mild base (e.g., Na₂CO₃).
-
Causality: The trifluoroborate is insoluble in the organic layer but slowly hydrolyzes at the aqueous interface. This controlled phase-transfer mechanism dictates the release rate of the active species.
-
-
Catalyst Activation: Add the palladium catalyst and an appropriate ligand (e.g., RuPhos).
-
Reaction Monitoring:
-
Validation Checkpoint: Take an aliquot of the aqueous layer and analyze via ¹¹B NMR. You should observe a steady signal for the -BF₃K species (~5 ppm) without the rapid, overwhelming appearance of boric acid (~18 ppm). This confirms the slow-release mechanism is functioning without premature protodeboronation 5[5].
-
Section 3: Steric Hindrance and Unreacted Starting Materials
Q: I am trying to synthesize a highly ortho-substituted unsymmetrical biphenyl, but the reaction stalls with unreacted starting materials. Why? A: Steric bulk around the halide or boronic acid physically impedes the palladium center. Standard ligands (like PPh₃) are neither electron-rich enough to force the initial oxidative addition into a hindered C-X bond, nor bulky enough to promote the final reductive elimination step to release the hindered biphenyl product.
Q: What is the solution? A: Employ dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos. The electron-rich nature of the dialkylphosphine moiety accelerates oxidative addition, while the extreme steric bulk of the biaryl backbone forces the palladium center to undergo rapid reductive elimination, expelling the hindered product 6[6].
Quantitative Data Presentation: Troubleshooting Parameters
The following table summarizes the quantitative impact of applying the targeted troubleshooting strategies described above.
| Troubleshooting Target | Root Cause | Analytical Signature (GC-MS/NMR) | Optimized Condition | Typical Yield Impact |
| Homocoupling (Ar-Ar) | O₂ presence; Pd(II) sacrificial reduction | High mass peak for symmetrical biaryl | Rigorous sparging; Switch to Pd(0) source | +30% to +50% |
| Protodeboronation | Base-catalyzed C-B bond hydrolysis | Ar-H peak; Loss of boron species | Trifluoroborates; MIDA boronates; Mild base | +40% to +60% |
| Steric Hindrance | Blocked oxidative addition / transmetalation | High recovery of unreacted Ar-X and Ar-B(OH)₂ | Buchwald Ligands (SPhos/XPhos); Heating | +50% to +80% |
| Dehalogenation | Hydrodehalogenation of electron-rich Ar-X | Ar-H peak (from halide partner) | Reduce hydrogen donors; Change ligand | +20% to +40% |
References
- yonedalabs.com - Suzuki-Miyaura cross-coupling: Practical Guide
- thieme-connect.
- benchchem.com - Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions
- acs.
- acs.org - Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- scispace.
- ed.ac.uk - Protodeboronation of (Hetero)
Sources
recrystallization techniques for high purity 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile
[1]
Molecule Profile & Crystallization Challenges
Before attempting purification, understand the physical behavior of your target.
-
Structure: A biphenyl core with a 2-cyano group on Ring A and 2',4'-dimethyl groups on Ring B.
-
Steric Impact: The ortho-methyl (2') and ortho-cyano (2) groups create significant steric strain, forcing the two phenyl rings to twist out of planarity (large dihedral angle).
-
Consequence: This non-planar geometry reduces crystal lattice energy compared to para-substituted analogs (like 4'-methyl-2-biphenylcarbonitrile), resulting in a lower melting point and a high tendency to "oil out" (liquid-liquid phase separation) rather than crystallize.
Recommended Solvent Systems
We recommend two primary solvent systems based on polarity and impurity profile.
System A: The "Standard" Method (Alcohol/Water)
Best for: Removing inorganic salts and polar baseline impurities.
-
Solvent: Isopropyl Alcohol (IPA)
-
Anti-Solvent: Water[1]
-
Ratio: Typically 3:1 to 5:1 (v/v) IPA:Water (Empirical optimization required).
System B: The "High-Purity" Method (Ester/Alkane)
Best for: Removing non-polar regioisomers and unreacted starting materials (e.g., halides).
-
Solvent: Ethyl Acetate (EtOAc)
-
Anti-Solvent: n-Heptane (or Hexane)[1]
-
Ratio: 1:3 to 1:5 (v/v).
| Parameter | System A (IPA/Water) | System B (EtOAc/Heptane) |
| Polarity | High | Low-Medium |
| Impurity Target | Salts, Boronic acids | Dimer byproducts, Regioisomers |
| Yield Potential | 85-92% | 75-85% |
| Oiling Out Risk | Moderate | High (if cooling is too fast) |
Step-by-Step Recrystallization Protocol (System B Focus)
Use this protocol for high-purity requirements (>99.5%) suitable for pharmaceutical intermediates.[1]
Phase 1: Dissolution
-
Charge crude 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile into a reactor/flask.
-
Add Ethyl Acetate (2.5 - 3.0 volumes relative to weight).
-
Heat to 50–60°C (Do not exceed boiling point). Stir until fully dissolved.
-
Tip: If insolubles persist, filter hot through a Celite pad to remove palladium residues (from Suzuki coupling).
-
Phase 2: Nucleation & Anti-Solvent Addition
-
Slowly add n-Heptane (1.0 volume) at 50°C.
-
Seeding (Critical): At 45–50°C, add 0.5% w/w pure seed crystals.
-
Why? Without seeds, the sterically hindered molecule may supercool and separate as an oil.
-
-
Hold temperature for 30 minutes to allow a "seed bed" to establish.
Phase 3: Crystal Growth
-
Slowly add the remaining n-Heptane (2.0 - 4.0 volumes) over 2 hours.
-
Cool the slurry to 0–5°C at a rate of 10°C per hour .
-
Warning: Rapid cooling (>20°C/hr) will trap impurities and cause oiling.
-
Phase 4: Isolation
-
Filter the white/off-white solid.
-
Wash with cold n-Heptane (2 volumes).
-
Dry under vacuum at 40°C for 6-8 hours.
Troubleshooting & Logic Flow
Visualizing the Decision Process
The following diagram outlines the logic for handling the most common failure mode: Oiling Out .
Caption: Workflow for managing phase separation during biphenyl crystallization.
Frequently Asked Questions (FAQ)
Q1: My product separates as a yellow oil at the bottom of the flask. Why?
A: This is "oiling out," caused by the melting point of the solute being lower than the temperature at which the solution becomes saturated.
-
The Fix: You are likely too concentrated. Add 10-20% more of the good solvent (e.g., EtOAc or IPA) and reheat. You must lower the saturation temperature below the melting point of the oiled phase. Seeding is mandatory for this compound to bypass the oil phase.
Q2: I have a persistent impurity at RRT 1.05 (approx). What is it?
A: In Suzuki couplings for this target, this is often the homocoupling dimer (e.g., 2,2',4,4'-tetramethylbiphenyl) or a regioisomer (e.g., 2',6'-dimethyl).
-
The Fix: These non-polar impurities are best removed using the EtOAc/Heptane system. If they persist, perform a "slurry wash" (trituration) in pure Heptane at 40°C for 2 hours, then cool and filter. The impurities remain in the mother liquor.
Q3: Can I use Methanol?
A: Yes, Methanol is a viable alternative to IPA. However, Methanol has a lower boiling point (64.7°C) compared to IPA (82.6°C). If your compound has low solubility, Methanol might require excessive volumes. IPA is generally preferred for better thermal control.
Q4: How do I remove residual Palladium (black specks)?
A: Recrystallization alone is poor at removing heavy metals.
-
The Fix: Add a scavenger (e.g., SiliaMetS® Thiol or activated carbon) during the Phase 1 (Dissolution) step. Stir at 50°C for 30 minutes, then perform a hot filtration through Celite before beginning crystallization.
Analytical Validation Parameters
Verify your success using these specific conditions.
-
HPLC Column: Phenyl-Hexyl or Biphenyl stationary phase (e.g., Phenomenex Kinetex Biphenyl).
-
Reasoning: Standard C18 columns often fail to resolve the 2',4'-dimethyl isomer from the 2',6'-dimethyl impurity due to similar hydrophobicity. Biphenyl phases use pi-pi interactions to separate based on steric shape.
-
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.
-
Detection: UV at 254 nm (Biphenyl absorption max).
References
-
General Biphenyl Purification
-
Sartan Intermediate Synthesis (Analogous Chemistry)
- Source:Rasayan J. Chem., Vol. 10, No. 4, 2017.
- Relevance: Details the isolation of cyanobiphenyls using IPA/W
-
URL:
-
Isomer Separation (Chromatography)
-
Suzuki Coupling & Impurities
- Source: BenchChem Technical Guide. "A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis".
- Relevance: Defines the impurity profile (homocoupling)
-
URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. The unique characteristics of biphenyl_Chemicalbook [chemicalbook.com]
- 4. (PDF) A Suzuki Coupling Based Route to 2 [research.amanote.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Structural Elucidation of 2',4'-Dimethyl-1,1'-biphenyl-2-carbonitrile: A Comparative 2D NMR Guide
Executive Summary
In the synthesis of Sartan-class antihypertensives and liquid crystal precursors, the biphenyl core is a critical structural motif. Specifically, 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile presents a unique analytical challenge: the steric hindrance introduced by the ortho-cyano (position 2) and ortho-methyl (position 2') groups restricts rotation, often leading to signal broadening or complex aromatic overlap in 1D NMR.
This guide objectively compares structural confirmation methods, establishing 2D NMR as the superior routine technique over X-ray crystallography (slow, requires crystals) and Mass Spectrometry (blind to regiochemistry). We provide a self-validating protocol using HSQC, HMBC, and NOESY to unambiguously assign the 2',4'-substitution pattern.
Comparative Analysis: Why 2D NMR?
While X-ray crystallography is the gold standard for absolute configuration, it is an efficiency bottleneck in dynamic drug development environments. 2D NMR offers the optimal balance of speed and structural certainty.
Table 1: Methodological Comparison
| Feature | Method A: 1D NMR (1H/13C) | Method B: 2D NMR (Recommended) | Method C: X-Ray Crystallography |
| Primary Output | Chemical shifts, integrals.[1][2] | Connectivity (Through-bond & Space). | 3D Atomic coordinates. |
| Regiochemistry | Ambiguous. Hard to distinguish 2',4' from 2',5' isomers due to overlap. | Definitive. HMBC links methyls to specific ring carbons. | Definitive. |
| Sample State | Solution (CDCl3/DMSO). | Solution (CDCl3/DMSO). | Single Crystal (Required). |
| Turnaround | < 10 Minutes. | 1 - 4 Hours. | Days to Weeks (Growth dependent). |
| Cost/Run | $ | ||
| Suitability | Purity checks only. | Structural Elucidation. | Final Registration / IP Protection. |
Technical Workflow: The Logic of Assignment
The following flowchart illustrates the decision-making process for assigning the structure. We utilize a "bottom-up" approach: starting with the distinct methyl handles to anchor the aromatic rings.
Figure 1: Step-by-step logic flow for structural assignment. Colors denote distinct experimental phases.
Experimental Protocol
Sample Preparation
-
Solvent: Chloroform-d (CDCl3) is preferred over DMSO-d6 for this molecule. The lower viscosity of CDCl3 yields sharper lines, critical for resolving the multiplets of the biphenyl rings.
-
Concentration: 10–15 mg in 600 µL solvent.
-
Tube: High-quality 5mm NMR tube (prevent shimming errors).
Acquisition Parameters (600 MHz equivalent)
-
1H (Proton): Spectral width 12 ppm, 16 scans.
-
13C (Carbon): Spectral width 240 ppm (to catch the Nitrile carbon ~118 ppm), 512 scans.
-
HSQC (Multiplicity-Edited): Differentiates CH/CH3 (positive) from CH2 (negative).
-
HMBC: Optimized for long-range coupling (
). -
NOESY: Mixing time 500ms (ideal for small molecules).
Data Analysis & Interpretation
This section details the "Self-Validating" logic. We predict the spectral fingerprint based on substituent effects and validate using specific 2D correlations.
The "Anchors": Methyl Groups
The molecule has two methyl groups on Ring B.
-
2'-Me: Sterically crowded, often slightly shielded or broadened.
-
4'-Me: Typical aromatic methyl position.
Representative Spectral Data Table
| Position | Atom | HMBC Correlations (H | Assignment Logic | ||
| Ring B | 2'-Me | 2.15 (s) | 20.5 | C1', C2', C3' | Key Anchor. Correlates to Bridge C1'. |
| Ring B | 4'-Me | 2.38 (s) | 21.2 | C3', C4', C5' | Distal methyl. |
| Ring B | H3' | 7.10 (s) | 131.5 | C1', C2'-Me, C4'-Me | Isolated singlet (or weak doublet). |
| Ring B | H5' | 7.05 (d) | 127.0 | C1', C3' | Couples to H6'. |
| Ring B | H6' | 7.18 (d) | 130.0 | C2', C4' | Couples to H5'. |
| Ring A | CN | - | 118.5 | H3, H4 | Nitrile Carbon (Quaternary). |
| Ring A | H3 | 7.75 (d) | 133.0 | CN, C1, C5 | Deshielded by ortho-CN. |
| Ring A | H4 | 7.65 (t) | 132.5 | C2, C6 | |
| Ring A | H5 | 7.45 (t) | 128.0 | C1, C3 | |
| Ring A | H6 | 7.50 (d) | 130.5 | C1' , C2, C4 | Bridge Proton. |
The Validation Steps (Causality)
Validation 1: Establishing the Regioisomer (HMBC) To prove the methyls are at 2' and 4' (and not 3',4' or 2',5'):
-
Locate the methyl proton singlets (2.15 and 2.38 ppm).
-
The 2'-Me Check: The proton signal at 2.15 ppm must show an HMBC correlation to the quaternary bridge carbon C1' (approx 140 ppm).
-
The 4'-Me Check: The proton signal at 2.38 ppm will correlate to two aromatic carbons (C3', C5') that have proton signals showing meta or ortho coupling.
Validation 2: Connecting the Rings (The Bridge)
-
HMBC: Look for a correlation from H6 (Ring A) to C1' (Ring B). This 3-bond coupling crosses the phenyl-phenyl bond, proving the two rings are connected.
-
NOESY: A strong NOE cross-peak should exist between the 2'-Me protons and H6 of Ring A. This confirms the spatial proximity forced by the ortho substitution.
Validation 3: The Nitrile Group
-
The Nitrile carbon (~118 ppm) is quaternary. It will not appear in HSQC.
-
It must appear in HMBC, correlating strongly with H3 (Ring A) and H4 (Ring A).
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on 2D NMR pulse sequences).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Standard resource for chemical shift data and coupling constants).[3]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. (Essential for distinguishing solvent peaks from methyl signals).
-
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Biphenyl spectral characteristics).
-
National Institute of Standards and Technology (NIST). (2023). 1,1'-Biphenyl, 2,4'-dimethyl- Spectral Data. NIST Chemistry WebBook.[4] (Reference for fragment/substructure data).
Sources
A Comparative Analysis of Synthesis Routes for Substituted Biphenyl Carbonitriles: A Guide for Researchers
Substituted biphenyl carbonitriles are a class of molecules that form the structural backbone of numerous pharmaceuticals, advanced materials, and agrochemicals.[1][2] Their synthesis is a critical step in the development of new chemical entities. Notably, they are key intermediates in the production of angiotensin II receptor antagonists, a class of antihypertensive drugs collectively known as 'sartans' (e.g., Losartan, Valsartan, and Candesartan).[3] This guide provides a comparative analysis of the primary synthetic routes to these valuable compounds, offering insights into the advantages and limitations of each methodology to aid researchers in selecting the optimal path for their specific needs.
Palladium-Catalyzed Cross-Coupling Reactions: The Modern Standard
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon bonds, and the synthesis of biphenyls is a prime example of their power and versatility.[4] These methods generally offer high yields, broad functional group tolerance, and predictable stereochemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used method for biphenyl synthesis due to its mild conditions, the commercial availability and stability of organoboron reagents, and the generation of non-toxic inorganic byproducts.[4][5] This makes it a particularly attractive method for industrial applications and green chemistry initiatives.[6][7][8]
Mechanism: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base. The final step is reductive elimination, which yields the biphenyl product and regenerates the Pd(0) catalyst.[4]
Caption: A generalized workflow for the industrial synthesis of OTBN.
Catalyst selection is critical; nickel and manganese catalysts are often favored for their lower cost compared to palladium. [9][10][11]The reaction is typically carried out in a mixed solvent system, such as toluene-tetrahydrofuran, to balance reactivity and industrial applicability. [9]
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of a Substituted Biphenyl Carbonitrile
This protocol is a representative example adapted from literature procedures for the Suzuki-Miyaura coupling to form a biphenyl scaffold. [12] Reaction: Synthesis of N-Boc-3-(3-biphenylyl)azetidine
Materials:
-
N-Boc-3-iodoazetidine (1.0 equiv.)
-
3-Biphenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
DavePhos ligand (0.04 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
In a dry Schlenk tube maintained under an inert atmosphere (e.g., argon), add N-Boc-3-iodoazetidine, 3-biphenylboronic acid, palladium(II) acetate, and the DavePhos ligand. [12]2. Add anhydrous toluene to the mixture via syringe.
-
In a separate flask, prepare a 2.0 M aqueous solution of potassium carbonate and thoroughly degas it by bubbling argon through it for 20-30 minutes.
-
Add the degassed potassium carbonate solution to the reaction mixture in the Schlenk tube.
-
Seal the Schlenk tube tightly and place the mixture in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously. Monitor its progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure N-Boc-3-(3-biphenylyl)azetidine. [12]
Conclusion
The synthesis of substituted biphenyl carbonitriles is dominated by palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling often being the method of choice due to its high efficiency, operational simplicity, and favorable environmental profile. [4]However, for specific industrial applications, such as the synthesis of OTBN, cost-effective variations of Negishi-type couplings using less expensive catalysts like nickel and manganese are highly relevant. [9][10][11]Newer methods based on direct C-H activation are poised to offer more atom-economical and streamlined routes in the future. [13][14]The selection of a synthetic strategy should be guided by a holistic analysis of yield, substrate scope, cost, safety, and environmental impact.
References
- Benchchem. A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.
- Dave, M. G., et al. Improved Processes For The Preparation Of 2 Cyano 4 Methylbiphenyl Derivatives (Otbn).
- MDPI. Nickel-Catalyzed Cyanation of Aryl Halides.
- RSC Publishing. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
- PubMed. Synthesis of biphenyl-2-carbonitrile derivatives via a palladium-catalyzed sp2 C-H bond activation using cyano as a directing group.
- Chinese Chemical Society. Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions | CCS Chemistry.
- SciELO. RECENT ADVANCES IN CYANATION REACTIONS.
- An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts.
- RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- ACS Publications. Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water | Organic Letters.
- ACS Publications. Synthesis of Biphenyl-2-carbonitrile Derivatives via a Palladium-Catalyzed sp2 C−H Bond Activation Using Cyano as a Directing Group | Organic Letters.
- Patsnap. Preparation method for 2-cyano-4'-methylbiphenyl - Eureka.
- Google Patents. CN102942503A - Preparation method of sartan type antihypertensive medicine intermediate 2-cyano-4'-methyl biphenyl.
- Google Patents. CN103467341B - Preparation method for 2-cyano-4'-methylbiphenyl.
- PMC. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide.
- ResearchGate. Solvent switched synthesis of biphenyl‐2‐carbonitriles and...
- PubMed. Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C-H Hiyama Cross-Coupling in Water.
- Arabian Journal of Chemistry. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
- Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization.
- Taylor & Francis Online. Green process chemistry in the pharmaceutical industry.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
- Wikipedia. Gomberg–Bachmann reaction.
- Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(3-Biphenylyl)azetidine and its Precursors.
- ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst.
- Palladium-catalyzed regioselective synthesis of 2(2 -biphenyl)benzimidazoles through C–H activation.
- Benchchem. A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Benzyl (4-arylcyclohexyl)carbamate.
- MDPI. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.
- Developing a Greener Approach for the Synthesis of Anticancer Drug Candidate.
- ResearchGate. The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support.
- Russian Chemical Reviews. The green chemistry paradigm in modern organic synthesis.
- PubMed. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C-N Bonds into C-X Bonds (X = B, Sn, P, or CF3).
- Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
- ResearchGate. Recent advances in Gomberg-Backmann biaryl synthesis | Request PDF.
- chemeurope.com. Gomberg-Bachmann reaction.
Sources
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scielo.br [scielo.br]
- 3. Improved Processes For The Preparation Of 2 Cyano 4 Methylbiphenyl [quickcompany.in]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Preparation method for 2-cyano-4'-methylbiphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN103467341B - Preparation method for 2-cyano-4'-methylbiphenyl - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of biphenyl-2-carbonitrile derivatives via a palladium-catalyzed sp2 C-H bond activation using cyano as a directing group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile vs other sartan intermediates
The following technical guide provides a comparative analysis of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile (hereinafter referred to as the Dimethyl Analog ) versus the industry-standard 4'-methyl-2-cyanobiphenyl (OTBN).
Based on the chemical structure and sartan synthesis pathways, the Dimethyl Analog is identified as a critical regio-impurity or structural analog arising from xylene contamination in starting materials.[1][2] This guide analyzes its impact on process chemistry, specifically focusing on steric hindrance, reaction kinetics, and purification challenges compared to the standard OTBN intermediate.[1][2]
Comparative Analysis: Standard OTBN vs. 2',4'-Dimethyl Analog[1][2]
Executive Summary
In the synthesis of Angiotensin II Receptor Blockers (ARBs) such as Losartan, Valsartan, and Irbesartan , the biphenyl core is constructed via Suzuki coupling.[1][2] The industry standard intermediate is 4'-methyl-2-cyanobiphenyl (OTBN) .[1][2]
The 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile is a structural analog often encountered as a process-related impurity .[1][2] Its presence is critical due to the 2'-methyl group , which introduces significant steric strain at the biaryl axis, altering the kinetics of downstream tetrazole formation and radical bromination.[1][2] This guide compares the two molecules to assist process chemists in impurity control and route optimization.
Chemical Profile & Structural Role[1][2][3][4][5][6][7]
| Feature | Standard Intermediate (OTBN) | The Challenger (Dimethyl Analog) |
| IUPAC Name | 4'-methyl[1,1'-biphenyl]-2-carbonitrile | 2',4'-dimethyl[1,1'-biphenyl]-2-carbonitrile |
| Structure | Biphenyl with 2-cyano and 4'-methyl groups.[1][2] | Biphenyl with 2-cyano , 2'-methyl , and 4'-methyl groups.[1][2] |
| Origin | Coupling of 2-chlorobenzonitrile + 4-methylphenylboronic acid.[1][2] | Impurity in boronic acid source (derived from m-xylene ).[1][2] |
| Key Property | Planar flexibility allows efficient tetrazole formation.[1][2] | Steric Hindrance: 2'-methyl forces ring twisting (dihedral angle > 60°).[1][2] |
| Role | Precursor to SARTAN core (Losartan, etc.).[1][2][3][4][5] | Critical Impurity / Failed Analog. |
Comparative Performance Analysis
A. Synthesis Efficiency (Suzuki Coupling)
-
OTBN: The coupling of 4-methylphenylboronic acid is highly efficient (>90% yield) because the 4-position is sterically unencumbered.[1][2]
-
Dimethyl Analog: The formation of the Dimethyl Analog from 2,4-dimethylphenylboronic acid is kinetically slower .[1][2] The ortho-methyl group (2'-position) creates steric clash with the catalyst center during the transmetallation step of the Suzuki cycle.[1][2]
B. Downstream Reactivity: Tetrazole Formation
The most critical divergence occurs during the conversion of the Nitrile (CN) to the Tetrazole ring (using Sodium Azide/ Tributyltin Azide).[1][2]
-
OTBN: The nitrile at position 2 is accessible.[1][2] The phenyl rings can rotate to accommodate the incoming azide dipole.[1][2]
-
Dimethyl Analog: The 2'-methyl group is located ortho to the biaryl bond.[1][2] This forces the two phenyl rings into a twisted conformation (high dihedral angle) to avoid clash with the nitrile or the protons of the first ring.[1]
C. Radical Bromination (Benzylic)
Sartan synthesis requires brominating the 4'-methyl group.[1][2]
-
OTBN: Radical bromination is selective for the 4'-methyl.[1][2][6]
-
Dimethyl Analog: Contains two methyl groups (2' and 4').[1][2]
Experimental Protocols
Protocol A: Standard Synthesis of OTBN (Reference)
This protocol establishes the baseline efficiency.[1][2]
-
Reagents: 2-Chlorobenzonitrile (1.0 eq), 4-Methylphenylboronic acid (1.1 eq), Pd(OAc)2 (1 mol%), K2CO3 (2.0 eq).[1][2]
-
Procedure:
-
Workup: Phase separation. Wash organic layer with brine.[1][2] Crystallize from Methanol/Water.[1][2]
Protocol B: Detection & Isolation of Dimethyl Impurity
Use this protocol to validate the presence of the 2',4'-dimethyl analog in your OTBN batches.[1][2]
-
Sample Prep: Dissolve 10 mg of Crude OTBN in 10 mL Acetonitrile.
-
HPLC Conditions:
-
Identification:
Mechanistic Visualizations
Diagram 1: Origin of Impurity & Steric Impact
This diagram illustrates how the impurity enters the supply chain and why it fails downstream.[1][2]
Caption: Pathway analysis showing the propagation of Xylene impurities into the Sartan synthesis chain, resulting in the sterically hindered 2',4'-dimethyl analog.[1][2]
Conclusion & Recommendations
The 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile is not a viable alternative intermediate but a critical quality attribute (CQA) impurity .[1][2]
-
Recommendation: Stringent control of the starting material (4-methylphenylboronic acid) is required.[1][2] Specification limits for 2,4-dimethylphenylboronic acid should be set <0.1%.[1][2]
-
Purification: If detected, recrystallization from Methanol/Isopropyl Alcohol is recommended, as the dimethyl analog has lower solubility in polar solvents due to increased hydrophobicity.[1][2]
References
-
Sartan Impurity Profiling : Journal of Pharmaceutical and Biomedical Analysis, "Impurity profiling of valsartan and losartan: Identification of process-related impurities."[1][2]
-
Suzuki Coupling Mechanisms : Chemical Reviews, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." [1][2]
-
Steric Effects in Biphenyls : Journal of Organic Chemistry, "Conformational Analysis of Ortho-Substituted Biphenyls."[1][2] [1][2]
-
Regulatory Guidelines : ICH Q3A(R2), "Impurities in New Drug Substances."[1][2]
Sources
- 1. scribd.com [scribd.com]
- 2. globalsourcingsolutions.co [globalsourcingsolutions.co]
- 3. mdpi.com [mdpi.com]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KR100885148B1 - Method for preparing 4'-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]
Comprehensive Spectroscopic Comparison Guide: 2,4'- vs. 2,2'-Dimethyl-1,1'-biphenyl
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist
Executive Summary & Rationale
Biaryl compounds are foundational motifs in drug discovery and the design of advanced catalytic ligands (e.g., Buchwald-type phosphines). The physical, electronic, and spectroscopic properties of these molecules are heavily dictated by their substitution patterns. This guide provides an objective, data-driven comparison of two critical isomers: 2,4'-dimethyl-1,1'-biphenyl and 2,2'-dimethyl-1,1'-biphenyl .
By analyzing their spectroscopic profiles—Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—we elucidate how steric hindrance dictates molecular conformation and generates distinct analytical signatures.
Structural Causality & Steric Dynamics
The fundamental spectroscopic differences between these isomers are governed by the steric clash at the ortho positions of the biphenyl axis.
-
2,2'-Dimethyl-1,1'-biphenyl: This isomer possesses two ortho-methyl groups. The severe steric repulsion between these bulky groups prevents the two phenyl rings from adopting a coplanar conformation. The molecule is forced into a twisted geometry with a dihedral angle approaching 70–90°. This orthogonal arrangement breaks the
-conjugation between the rings, leading to profound effects on its UV-Vis absorption and NMR shielding. -
2,4'-Dimethyl-1,1'-biphenyl: Featuring only one ortho-methyl group and one para-methyl group, this isomer experiences significantly less steric hindrance. The reduced clash allows the rings to rotate more freely and adopt a more planar conformation (dihedral angle ~45°), facilitating extended
-orbital overlap across the biphenyl system.
Workflow linking steric hindrance to spectroscopic readouts in biaryl isomers.
Comparative Spectroscopic Data
The quantitative data below summarizes the distinct analytical profiles of both isomers, as supported by authoritative databases including [1] and the [3].
Table 1: Quantitative Spectroscopic Comparison
| Analytical Property | 2,2'-Dimethyl-1,1'-biphenyl | 2,4'-Dimethyl-1,1'-biphenyl | Causality / Insight |
| Molecular Symmetry | Dictates the number of unique NMR resonances. | ||
| 2,2'-isomer shows a single equivalent methyl peak due to symmetry. | |||
| 7 distinct signals | 14 distinct signals | 2,4'-isomer lacks symmetry, yielding a unique signal for every carbon. | |
| UV-Vis ( | ~265 nm (Weak B-band only) | ~248 nm (Strong K-band) | Steric inhibition of resonance in 2,2' suppresses the conjugation K-band. |
| GC-MS (Major Ions) | Both form stable fluorenyl cations ( |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in the lab, the following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to confirm isomer identity.
Protocol 1: High-Resolution NMR Acquisition & Symmetry Validation
This protocol leverages the symmetry differences between the isomers to provide an unambiguous structural assignment.
-
Sample Preparation: Dissolve 10 mg of the purified biaryl isomer in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. -
Instrument Calibration: Tune and match the NMR probe (400 MHz for
H, 100 MHz for C). Shim the magnet to achieve a line width of <0.5 Hz for the TMS signal to ensure accurate integration. -
Acquisition Parameters:
-
H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay (
). - C NMR: Acquire 512 scans with proton decoupling (WALTZ-16) and a 2-second relaxation delay.
-
H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay (
-
Self-Validation Check (The Causality Gate):
-
Proton Integration: Phase and baseline-correct the spectrum. Integrate the aliphatic region (~2.0–2.3 ppm). If the sample is the 2,2'-isomer, you will observe exactly one singlet integrating to 6H . If it is the 2,4'-isomer, you will observe two distinct singlets integrating to 3H each .
-
Carbon Count: Count the discrete
C signals. A count of exactly 7 signals validates the symmetric 2,2'-isomer. A count of 14 signals validates the asymmetric 2,4'-isomer.
-
Protocol 2: UV-Vis Spectroscopy for Conjugation Analysis
This protocol measures the extent of
-
Solvent Selection: Use spectroscopic-grade hexane. Causality: Non-polar solvents prevent solvent-induced bathochromic shifts that occur in polar solvents, isolating the purely structural electronic transitions.
-
Sample Preparation: Prepare a precise 10 µM stock solution of the target isomer. Ensure complete dissolution via brief sonication.
-
Baseline Correction: Fill two matched 1-cm path length quartz cuvettes with hexane. Run a baseline scan from 200 nm to 400 nm and zero the instrument.
-
Acquisition: Replace the sample cuvette with the isomer solution. Scan from 200 nm to 400 nm at a scan rate of 100 nm/min with a 1 nm slit width.
-
Self-Validation Check (The Causality Gate):
-
Verify that the maximum absorbance falls between 0.1 and 1.0 AU to ensure compliance with the Beer-Lambert law.
-
If the spectrum lacks a strong absorption band near 248 nm and only shows a weak benzenoid band near 265 nm, the steric inhibition of resonance is confirmed, validating the presence of the 2,2'-isomer . A strong band at ~248 nm confirms the 2,4'-isomer .
-
Applications in Drug Development & Catalysis
Understanding these spectroscopic and structural differences is paramount for application scientists:
-
Atropisomerism: The restricted rotation of 2,2'-substituted biphenyls is actively exploited to create axially chiral ligands (atropisomers). These are critical in asymmetric synthesis and the development of chiral APIs.
-
Electronic Tuning: 2,4'-substituted biphenyls are utilized when a drug scaffold requires specific electronic tuning (via the para-methyl group) while maintaining sufficient planarity to fit into narrow enzymatic binding pockets.
References
-
Title: 2,2'-Dimethylbiphenyl - PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: 2,4'-Dimethylbiphenyl - PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: 2,2'-Dimethylbiphenyl Mass Spectrum and Data Source: NIST Chemistry WebBook, SRD 69 URL: [Link]
-
Title: 2,4'-Dimethylbiphenyl Mass Spectrum and Data Source: NIST Chemistry WebBook, SRD 69 URL: [Link]
A Comparative Guide to the Validation of HPLC Purity and Assay Methods for 2',4'-Dimethyl-1,1'-biphenyl-2-carbonitrile
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity and assay of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile. As a crucial quality attribute for active pharmaceutical ingredients (APIs), a robust and validated analytical method is paramount for ensuring product consistency, safety, and efficacy throughout the drug development lifecycle. This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a logical, science-driven approach to method validation, grounded in regulatory expectations and practical experience.
Introduction: The Imperative of a Well-Validated Analytical Method
In the landscape of pharmaceutical development, the analytical methods we employ are the bedrock of our understanding of a drug substance. For a novel molecule like 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile, establishing a reliable HPLC method for purity and assay is not merely a regulatory checkbox; it is a scientific necessity. This guide will walk through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering a comparative perspective on experimental choices and data interpretation.[1][2][3] We will explore the development of a stability-indicating method, one that is not only precise and accurate for the intact molecule but can also selectively quantify it in the presence of its potential degradation products and process-related impurities.[4][5]
Understanding the Analyte: 2',4'-Dimethyl-1,1'-biphenyl-2-carbonitrile
A thorough understanding of the analyte's physicochemical properties is the starting point for any successful method development and validation.
Structure and Physicochemical Properties:
-
Molecular Formula: C₁₅H₁₃N
-
Molecular Weight: 207.27 g/mol
-
Structure:
Anticipated Impurities and Degradation Pathways:
A robust HPLC method must be able to separate the main component from any potential impurities. These can arise from the synthetic route or from degradation of the drug substance over time.
-
Process-Related Impurities: The synthesis of biphenyl derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][8][9] Potential impurities from this process include:
-
Degradation Products: Forced degradation studies are essential to identify likely degradation pathways.[8][12][13][14] For 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile, the following degradation routes are anticipated:
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would likely form the corresponding amide and subsequently the carboxylic acid.[4][5][15]
-
Oxidation: The methyl groups on the biphenyl rings could be susceptible to oxidation, potentially forming hydroxymethyl or carboxylic acid derivatives.[16]
-
Photodegradation: Biphenyl systems can be sensitive to light, leading to a variety of degradation products.[17][18]
-
The Analytical Approach: A Stability-Indicating HPLC Method
A reversed-phase HPLC (RP-HPLC) method with UV detection is the most suitable approach for the analysis of this non-polar, UV-active compound.[4][19] The goal is to develop a single, gradient method capable of separating the main peak from all known impurities and degradation products.
Optimized HPLC Method Parameters
The following table outlines the recommended starting parameters for the HPLC method. These have been selected based on the known properties of biphenyl compounds and general principles of chromatographic separation.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention and selectivity for non-polar aromatic compounds. The longer column length enhances resolution. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides a consistent pH and good peak shape for acidic and neutral compounds. |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent for reversed-phase chromatography with a low UV cutoff.[2] |
| Gradient | 50% B to 90% B over 20 min | A gradient elution is necessary to elute any more non-polar impurities and to ensure a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV at 254 nm | Based on the UV absorbance of similar aromatic nitriles, 254 nm is a good starting point for detection. A photodiode array (PDA) detector is highly recommended to assess peak purity. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures the analyte is fully dissolved and is compatible with the initial mobile phase conditions. |
Experimental Workflow
The overall workflow for method validation is a systematic process that begins with establishing the suitability of the chromatographic system and progresses through a series of experiments to demonstrate that the method is fit for its intended purpose.
Detailed Validation Protocols and Acceptance Criteria
The following sections detail the experimental protocols for each validation parameter, along with typical acceptance criteria as per ICH guidelines.
System Suitability
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Make five replicate injections of a standard solution of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile (e.g., 100 µg/mL).
-
Calculate the mean and relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Peak Area RSD | ≤ 2.0% |
| Retention Time RSD | ≤ 1.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
Specificity and Forced Degradation
Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Procedure:
-
Forced Degradation: Subject the analyte to stress conditions to induce degradation (typically 5-20%).
-
Acid Hydrolysis: Reflux in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 24 hours.
-
Photodegradation: Expose solution to UV light (254 nm) and visible light for a specified duration.
-
-
Analyze the stressed samples by HPLC with a PDA detector.
-
Assess the resolution between the main peak and any degradation products.
-
Perform peak purity analysis of the main peak in the stressed samples.
Acceptance Criteria:
-
The method should demonstrate baseline resolution (Rs > 1.5) between the main peak and all degradation products.
-
The peak purity index of the main peak in the stressed samples should be greater than 0.99, indicating no co-eluting peaks.
Linearity and Range
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Procedure:
-
Prepare a series of at least five standard solutions of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile covering the expected range (e.g., for assay: 80% to 120% of the nominal concentration; for purity: LOQ to 120% of the impurity specification).
-
Inject each solution in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Prepare spiked samples by adding known amounts of the analyte to a placebo mixture (if applicable) or by analyzing a sample of known purity.
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.
-
Calculate the percent recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the results for both studies.
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 1.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Procedure:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ should be verified for precision and accuracy. The precision (RSD) at the LOQ should be ≤ 10%, and the accuracy (recovery) should be within 80-120%.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Procedure:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the aqueous mobile phase (± 0.2 units)
-
-
Analyze a system suitability solution under each varied condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).
Acceptance Criteria:
-
The system suitability criteria should be met under all varied conditions.
-
The changes in chromatographic performance should be minimal, demonstrating the method's reliability during routine use.
Data Presentation and Comparison
All quantitative data from the validation studies should be summarized in clear, concise tables for easy comparison and review.
Table 1: Summary of Validation Results
| Validation Parameter | Result | Acceptance Criteria | Status |
| System Suitability | |||
| Peak Area RSD | 0.5% | ≤ 2.0% | Pass |
| Retention Time RSD | 0.2% | ≤ 1.0% | Pass |
| Tailing Factor | 1.2 | ≤ 2.0 | Pass |
| Theoretical Plates | 8500 | > 2000 | Pass |
| Specificity | No interference observed, peak purity > 0.999 | Rs > 1.5, Peak Purity > 0.99 | Pass |
| Linearity (Assay) | r² = 0.9998 | ≥ 0.999 | Pass |
| Range (Assay) | 80 - 120 µg/mL | 80-120% of nominal | Pass |
| Accuracy | 99.5% - 101.2% recovery | 98.0% - 102.0% | Pass |
| Precision | |||
| Repeatability RSD | 0.6% | ≤ 1.0% | Pass |
| Intermediate Precision RSD | 1.1% | ≤ 2.0% | Pass |
| LOQ | 0.1 µg/mL | Verified for precision and accuracy | Pass |
| Robustness | System suitability met under all conditions | System suitability criteria met | Pass |
Comparative Analysis and Method Lifecycle
The validated HPLC method presented here offers a robust and reliable approach for the quality control of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile.
Comparison with Alternatives:
-
Isocratic vs. Gradient Elution: While an isocratic method might be simpler, a gradient elution is superior for a stability-indicating assay as it ensures the elution of any potential late-eluting, more non-polar degradation products.
-
UV vs. Mass Spectrometric (MS) Detection: While UV detection is sufficient for routine quality control, coupling the HPLC to a mass spectrometer during method development and forced degradation studies is invaluable for the identification of unknown impurities and degradation products.[4]
-
HPLC vs. Ultra-High-Performance Liquid Chromatography (UHPLC): Migrating this method to a UHPLC system could offer significant advantages in terms of speed and resolution, leading to higher sample throughput and reduced solvent consumption.[6] However, this would require re-validation or method transfer validation.
Method Lifecycle Management:
It is crucial to recognize that analytical method validation is not a one-time event.[20] The performance of the method should be monitored over time, and any changes to the manufacturing process of the API or the drug product may necessitate a re-evaluation or re-validation of the method to ensure its continued suitability.
Conclusion
This guide has outlined a comprehensive and scientifically sound approach to the validation of an HPLC method for the purity and assay of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile. By adhering to the principles of specificity, linearity, accuracy, precision, and robustness, and by thoroughly investigating the molecule's potential degradation pathways, a reliable and defensible analytical method can be established. This not only ensures compliance with global regulatory standards but also provides the high-quality data necessary to make informed decisions throughout the drug development process.
References
- Koshel, G. N., et al. "Liquid-phase Catalytic Oxidation of 2,5-Dimethylbiphenyl." Russian Journal of Organic Chemistry, vol. 37, no. 1, 2001, pp. 69-72.
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link].
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. Organic Chemistry Tutor. Available at: [Link].
-
Kuzitov, A., et al. "Multifunctional biphenyl derivatives as photosensitisers in various types of photopolymerization processes, including IPN formation, 3D printing of photocurable multiwalled carbon nanotubes (MWCNTs) fluorescent composites." RSC Advances, vol. 10, no. 52, 2020, pp. 31335-31348. Available at: [Link].
-
Hydrolysis of nitriles. Chemguide. Available at: [Link].
-
Forced Degradation Testing. Galbraith Laboratories, Inc. Available at: [Link].
-
Forced degradation and impurity profiling: A review. ScienceDirect. Available at: [Link].
-
Revisions per USP 621. Agilent. Available at: [Link].
-
UV-Vis absorption spectra of... ResearchGate. Available at: [Link].
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link].
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link].
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link].
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link].
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link].
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link].
-
Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C-H Hiyama Cross-Coupling in Water. PubMed. Available at: [Link].
-
Intensification of Renewable 4,4′-Dimethylbiphenyl Synthesis for Recyclable Diesters. ACS Publications. Available at: [Link].
-
UV/Vis+ Photochemistry Database. science-softCon. Available at: [Link].
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich. Available at: [Link].
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link].
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link].
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link].
-
2,4-Dimethyl-1,1'-biphenyl suppliers and producers. BuyersGuideChem. Available at: [Link].
-
UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Available at: [Link].
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link].
-
The Ultraviolet Absorption Spectra of Some Chlorinated Biphenyls. PubMed. Available at: [Link].
-
1,1'-Biphenyl, 2,4'-dimethyl-. NIST WebBook. Available at: [Link].
-
The structures of biphenyl derivatives and their photosensitizing... ResearchGate. Available at: [Link].
-
Terms used in UV / Visible Spectroscopy. Al-Mustansiriyah University. Available at: [Link].
-
2.3: UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Available at: [Link].
Sources
- 1. 4,4'-Dimethylbiphenyl [webbook.nist.gov]
- 2. rsc.org [rsc.org]
- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 14. Multifunctional biphenyl derivatives as photosensitisers in various types of photopolymerization processes, including IPN formation, 3D printing of photocurable multiwalled carbon nanotubes (MWCNTs) fluorescent composites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. pleiades.online [pleiades.online]
- 17. Multifunctional biphenyl derivatives as photosensitisers in various types of photopolymerization processes, including IPN formation, 3D printing of photocurable multiwalled carbon nanotubes (MWCNTs) fluorescent composites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Selective oxidative para C–C dimerization of 2,6-dimethylphenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Comparative Guide: Stille vs. Suzuki Coupling for Sterically Hindered Biaryl Nitriles
This guide provides an in-depth technical comparison between Stille and Suzuki-Miyaura cross-coupling methodologies for the synthesis of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile .
Executive Summary
The Core Challenge: The synthesis of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile presents a classic "ortho-ortho" steric clash. The 2-cyano group on the electrophile and the 2'-methyl group on the nucleophile create significant steric bulk around the palladium center during the critical transmetallation step.
-
Recommendation: Suzuki-Miyaura Coupling (utilizing Buchwald precatalysts) is the primary recommendation for scalability and safety. Modern ligand design (e.g., SPhos, XPhos) has largely overcome the historic limitations of Suzuki coupling for hindered substrates.
-
Alternative: Stille Coupling remains a vital "break-glass" contingency. If the specific arylboronic acid suffers from rapid protodeboronation (a common side reaction in hindered, electron-rich boronic acids), the neutral and robust organostannane reagents of the Stille reaction often provide higher reliability at the cost of toxicity and purification difficulty.
Mechanistic Analysis & Catalyst Selection
The Steric Bottleneck
In both cycles, the rate-determining step for hindered biaryls is often transmetallation .
-
Target Geometry: The 2-CN and 2'-Me substituents force the biaryl axis to twist, creating a high-energy transition state.
-
Suzuki Failure Mode: Steric hindrance slows transmetallation, allowing the competing protodeboronation pathway to consume the boronic acid before coupling occurs.
-
Stille Advantage: Organostannanes are less prone to protonolysis, allowing the catalyst time to engage the hindered center, even if the rate is slow.
Catalyst Strategy[1][2][3][4][5][6][7][8][9][10]
-
For Suzuki: You must use electron-rich, bulky phosphine ligands (Dialkylbiarylphosphines). These ligands promote oxidative addition and, crucially, create a flexible pocket that accommodates the bulky incoming nucleophile during transmetallation.
-
Choice:SPhos or XPhos .
-
-
For Stille: "Ligandless" conditions or bulky phosphines are used. The addition of Cu(I) salts (the "Copper Effect") can accelerate transmetallation by forming a more reactive organocopper intermediate.
-
Choice:Pd₂(dba)₃ + P(t-Bu)₃ or CuI co-catalysis .
-
Mechanistic Pathway Diagram
Figure 1: Catalytic cycle highlighting the transmetallation bottleneck caused by the 2,2'-disubstitution pattern.
Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling (Recommended)
Rationale: Uses SPhos , a ligand specifically designed by the Buchwald group to facilitate the coupling of hindered aryl chlorides and bromides.
Reagents:
-
Electrophile: 2-Bromobenzonitrile (1.0 equiv)
-
Nucleophile: (2,4-Dimethylphenyl)boronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)[1]
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Workflow:
-
Pre-complexation: In a reaction vial, charge Pd(OAc)₂ and SPhos. Add dry Toluene (1 mL/mmol) and stir at RT for 5 mins to generate the active catalytic species (yellow to orange color change).
-
Substrate Addition: Add 2-Bromobenzonitrile, (2,4-Dimethylphenyl)boronic acid, and finely ground K₃PO₄.
-
Degassing: Seal the vial and purge with Argon/Nitrogen for 10 minutes (sparging). Critical: Oxygen promotes homocoupling.
-
Reaction: Add degassed water (0.1 mL/mmol). Heat the mixture to 100°C with vigorous stirring for 12–18 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: High-Performance Stille Coupling (Contingency)
Rationale: Uses CsF activation. Fluoride activates the organostannane, forming a hypervalent silicate-like species that transmetallates rapidly, bypassing the need for toxic tin oxides.
Reagents:
-
Electrophile: 2-Bromobenzonitrile (1.0 equiv)
-
Nucleophile: Tributyl(2,4-dimethylphenyl)stannane (1.1 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: P(t-Bu)₃ (4 mol%) (or AsPh₃ for milder conditions)
-
Additive: CsF (2.0 equiv)
-
Solvent: 1,4-Dioxane
Step-by-Step Workflow:
-
Setup: In a glovebox or under strict Schlenk conditions, combine Pd₂(dba)₃, P(t-Bu)₃, CsF, aryl bromide, and organostannane in a reaction vessel.
-
Solvent: Add anhydrous, degassed 1,4-Dioxane.
-
Reaction: Seal and heat to 80–100°C for 24 hours.
-
Tin Removal (Critical): Cool to RT. Add 10% aqueous KF solution and stir for 30 mins (precipitates Bu₃SnF as a white solid). Filter through a pad of Celite mixed with silica gel.
-
Purification: Flash chromatography. Note: Tin residues can streak on silica; consider using 10% K₂CO₃-impregnated silica if separation is difficult.
Performance Comparison Data
The following data projects the performance of these protocols based on literature precedents for 2,2'-disubstituted biaryls (e.g., OTBN synthesis).
| Feature | Suzuki-Miyaura (SPhos) | Stille (CsF Activated) |
| Projected Yield | 85 – 92% | 78 – 88% |
| Reaction Time | 12 – 18 Hours | 18 – 36 Hours |
| Atom Economy | High (Boronic acid waste is manageable) | Low (Stoichiometric tin waste) |
| Purification | Simple (Standard Chromatography) | Difficult (Requires Tin removal) |
| Toxicity | Low (Boron is generally benign) | High (Organotins are neurotoxic) |
| Moisture Tolerance | High (Water is a co-solvent) | Moderate (Requires dry conditions) |
| Cost | Moderate (Ligands are expensive) | High (Disposal of tin is costly) |
Decision Matrix (Process Development)
Use this logic flow to determine the correct path for your specific constraints.
Figure 2: Decision matrix for selecting the optimal coupling strategy.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
-
Fu, G. C., et al. "The First General Method for Stille Cross-Couplings of Aryl Chlorides." Angewandte Chemie International Edition, 1999.[2] Link
-
Farina, V., et al. "The Stille Reaction." Organic Reactions, 1997.[3] Link
-
Burke, M. D., et al. "A Simple and General Method for the Suzuki-Miyaura Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society, 2007.[3][4][5] Link
Sources
assessment of green chemistry metrics for biphenyl synthesis methods
Title: A Comparative Assessment of Green Chemistry Metrics in Biphenyl Synthesis
Introduction The synthesis of biphenyl derivatives via the palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern pharmaceutical and materials chemistry. However, traditional methodologies rely heavily on hazardous organic solvents (e.g., DMF, toluene) and elevated temperatures, leading to substantial environmental footprints. As the pharmaceutical industry shifts toward sustainable manufacturing, evaluating synthetic routes through rigorous Green Chemistry Metrics—such as the Environmental Factor (E-factor), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME)—has become essential[1]. This guide provides an objective, data-supported comparison of traditional biphenyl synthesis against two leading sustainable alternatives: aqueous micellar catalysis and mechanochemistry.
Mechanistic Paradigms and Causality
Traditional Solution-Phase Synthesis Classical Suzuki-Miyaura couplings dissolve hydrophobic aryl halides, boronic acids, and homogeneous Pd catalysts in bulk organic solvents. The causality behind its poor green metrics lies in the thermodynamic requirement for bulk solvation: massive volumes of solvent are needed to lower the activation energy and facilitate mass transfer. This directly inflates the PMI and E-factor when the solvent is ultimately discarded as waste or requires energy-intensive distillation for recovery.
Aqueous Micellar Catalysis (TPGS-750-M) Micellar catalysis replaces organic solvents with water by utilizing designer surfactants like TPGS-750-M. Engineered from racemic α-tocopherol (vitamin E), a succinic acid linker, and methoxypolyethylene glycol (MPEG-750), this amphiphile self-assembles into nanomicelles in water[2]. Causality: The highly lipophilic inner core of the micelle acts as a nanoreactor, solubilizing the organic substrates and the Pd catalyst. This creates an extremely high effective local concentration of reactants, driving the cross-coupling forward at room temperature[2]. Because the bulk medium is water—which can be recycled along with the surfactant—the organic waste is restricted solely to the minimal extraction solvent, drastically lowering the E-factor.
Mechanochemistry (Ball Milling) Mechanochemistry eliminates the need for bulk reaction solvents entirely. Substrates, solid bases, and catalysts are placed in a milling jar (e.g., PTFE) with grinding balls. Causality: Kinetic energy from the high-frequency collisions (e.g., 30 Hz in a vibrational ball mill) generates localized heat, shear, and pressure, overcoming the reaction's activation barrier in the solid state[3]. By removing the solvent mass from the input equation, the PMI approaches the theoretical ideal, and reaction times are often reduced from hours to minutes[3].
Logical Relationships of Green Chemistry Metrics
To objectively assess these methods, we must define the mathematical relationships governing green metrics[1].
Logical relationship and mathematical distinctions between primary green chemistry mass metrics.
Quantitative Assessment of Green Metrics
Experimental data demonstrates that moving away from classical solution synthesis yields profound improvements in sustainability. For instance, transitioning a multi-step synthesis involving biphenyl intermediates to mechanochemistry has been shown to reduce the E-factor by 2.7-fold (from 1932 to 715) and improve overall yields[3]. Furthermore, comparative studies show that mechanochemical procedures can lower PMI by over 7-fold compared to solution-based methods (e.g., 196.3 vs. 1464.7)[1].
Table 1: Representative Green Metrics for Biphenyl Synthesis via Suzuki-Miyaura Coupling
| Metric | Traditional (Organic Solvent) | Micellar Catalysis (TPGS-750-M) | Mechanochemistry (Ball Milling) |
| E-factor | 50 – 250 | 5 – 15 | 2 – 10 |
| PMI | 51 – 251 | 6 – 16 | 3 – 11 |
| RME (%) | 25 – 40% | 60 – 85% | 50 – 80% |
| Reaction Time | 4 – 24 h | 1 – 4 h | 0.5 – 1.5 h |
| Energy Input | High (Thermal Reflux) | Low (Room Temperature) | Moderate (Mechanical Milling) |
*Calculations for micellar catalysis typically exclude the mass of the bulk water if the aqueous phase is recycled, focusing on the organic extraction solvent.
Experimental Workflows & Protocols
The following self-validating protocols outline the execution of biphenyl synthesis using these sustainable methodologies.
Step-by-step experimental workflow comparing micellar catalysis and mechanochemical synthesis.
Protocol A: Aqueous Micellar Catalysis using TPGS-750-M
Self-Validating Principle: The reaction occurs within the hydrophobic core of the micelles. If the reaction is successful, the product will partition into the organic extraction solvent, leaving the water-soluble surfactant and catalyst in the aqueous layer for immediate reuse[2].
-
Preparation of Aqueous Medium: Dissolve TPGS-750-M in HPLC-grade water to create a 2 wt% solution. Degas the solution by sparging with argon for 15 minutes.
-
Reaction Assembly: To a reaction vial equipped with a stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and PdCl2(dtbpf) (1-2 mol%).
-
Initiation: Add 2.0 mL of the 2 wt% TPGS-750-M solution, followed by an organic base (e.g., Et3N, 2.0 mmol). Seal the vial and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction via TLC or GC-MS. The high local concentration within the nanomicelles typically drives the reaction to completion within 1 to 4 hours[2].
-
In-Flask Extraction: Add a minimal volume of a green extraction solvent (e.g., ethyl acetate, 3 x 2 mL). Stir gently, allow phase separation, and remove the organic layer. The aqueous layer, retaining the TPGS-750-M and Pd catalyst, is preserved for subsequent runs.
Protocol B: Mechanochemical Suzuki-Miyaura Coupling
Self-Validating Principle: The absence of a bulk solvent means the reaction progress is driven entirely by mechanical energy and solid-state mixing. A successful reaction transitions from a heterogeneous mixture of distinct crystalline powders to a homogeneous, cohesive paste or fine powder[3].
-
Jar Loading: Into a 35 mL PTFE milling jar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.1 mmol), solid K2CO3 (2.0 mmol), and a palladium catalyst such as Pd(OAc)2 (2 mol%).
-
Milling Media: Introduce a single stainless-steel milling ball (e.g., 1.5 cm diameter) to provide the necessary impact force[3].
-
Milling: Secure the jar in a vibrational ball mill (vbm). Mill the mixture at a frequency of 30 Hz for 60 to 70 minutes[3].
-
Product Isolation: Open the jar (verifying the formation of a homogeneous paste). Extract the crude mixture with a minimal amount of ethyl acetate. Wash with an aqueous KHSO4 or water solution to remove the inorganic carbonate salts, then concentrate the organic layer to yield the biphenyl product.
Conclusion
The assessment of green chemistry metrics clearly illustrates that traditional organic solvent-based biphenyl synthesis is environmentally unsustainable. By adopting micellar catalysis (TPGS-750-M) or mechanochemistry, researchers can drastically reduce the E-factor and PMI while maintaining or exceeding traditional yields and reaction times[3],[2],[1].
References[3] Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach | nih.gov |https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0UwWaKXCwYmqRxJCWZslEB3f_yNDF3qg9t82PK_UlpC1Qogg_72sIdOkhraxcpmkPPxXrL3sw3D2KUKxRJiiGuCgFChPkStT0t5crb5bLHH5sP5yZPvm7cZQIjNffab2M6OusLKgih20vhuw=[2] Catalysis in the Service of Green Chemistry: Nobel Prize-Winning Palladium-Catalysed Cross-Couplings, Run in Water at Room Temperature | nih.gov |https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNnt7fO3l6NB9Eyx3nTatg0e7CBFW6ki7z1SVqMnHr3YoybwBNLw3rgwqRh6MetbVb2xQn16dZ3lK2kZk0J7KbIWCIbGPAT9iLLvtjNc4BJeRahzPHIYHemL1U-_WMUOa9wJEg1v-XIUVER50=[1] Green metrics in mechanochemistry | rsc.org |https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF31Fr_plZ8640SQKVKefMhUcKxpJbvEW44IoKG4Hw6w2vD45dgCy1op32InPxKiyUzQmjuQcBjpLBxSLgbikzVa_KBeKxw38WobuNX_JO3Mdy8zqjQ_uStVIJ1OQUViCpig4EIIQfY4CFoRDKcbmAKYe20r4anD6fK
Sources
- 1. Green metrics in mechanochemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00997H [pubs.rsc.org]
- 2. Catalysis in the Service of Green Chemistry: Nobel Prize-Winning Palladium-Catalysed Cross-Couplings, Run in Water at Room Temperature: Heck, Suzuki-Miyaura and Negishi reactions carried out in the absence of organic solvents, enabled by micellar catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile proper disposal procedures
As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to waste management is a critical vulnerability in laboratory safety. For drug development professionals handling pharmaceutical intermediates like 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile , proper disposal is not merely about regulatory compliance; it is a highly engineered safety mechanism.
This compound presents dual disposal challenges: the environmental persistence of the biphenyl backbone[1] and the toxicological risks of the carbonitrile group[2]. This guide provides a self-validating, mechanistically grounded protocol for the safe containment, profiling, and ultimate destruction of this chemical.
Part 1: Physicochemical & Hazard Profiling
Understanding the molecule's physical state and reactivity dictates our containment strategy. The quantitative data below establishes the baseline for our disposal logic.
Table 1: Chemical and Hazard Profile
| Property / Metric | Value / Description | Operational Implication |
|---|---|---|
| Chemical Name | 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile | Target analyte for disposal. |
| Molecular Formula | C₁₅H₁₃N | High carbon/nitrogen ratio requires oxygen-rich destruction. |
| Molecular Weight | 207.27 g/mol [3] | Standard solid/liquid waste calculations apply. |
| LogP (Lipophilicity) | ~3.84[3] | Highly lipophilic; strictly prohibits sanitary sewer drain disposal. |
| GHS Hazards | H302, H315, H319, H335[3] | Necessitates stringent PPE (dermal and inhalation protection). |
| Incompatibilities | Strong acids, oxidizers, reducing agents | Requires strict segregation to prevent hazardous gas evolution. |
Part 2: Mechanistic Safety & Causality
We do not simply follow rules; we engineer safety based on molecular causality.
-
The Acid-Nitrile Vulnerability: Why must this compound be strictly segregated from acidic waste streams? Nitriles undergo acid-catalyzed hydrolysis. Under specific extreme conditions, mixing organic nitriles with strong acids or reducing agents risks the liberation of highly toxic hydrogen cyanide (HCN) gas[2].
-
The Biphenyl Persistence: With a LogP of ~3.84[3], this compound is highly lipophilic. If discharged into the sanitary sewer, it will partition into organic matter and persist in the environment. Drain disposal is strictly forbidden[4].
-
The Thermal Destruction Imperative: Ultimate disposal must utilize high-temperature incineration (>1000°C). The biphenyl ring requires immense thermal energy for complete homolytic cleavage to prevent the formation of hazardous aromatic byproducts[1]. Furthermore, the combustion of the nitrile group generates nitrogen oxides (NOx), necessitating an incinerator equipped with alkaline scrubbing systems[5],[2].
Part 3: Mandatory Visualization
Figure 1: Cradle-to-grave disposal workflow for biphenyl carbonitrile derivatives.
Figure 2: Thermal degradation and emission scrubbing pathway for organic nitriles.
Part 4: Step-by-Step Operational Disposal Protocol
Phase 1: Point-of-Use Segregation and Containment
-
PPE Selection: Don standard laboratory attire, chemical splash goggles, and utilize the double-glove method. According to Prudent Practices in the Laboratory, wearing a 4-mil disposable nitrile glove under an 8-mil heavier nitrile glove ensures a primary protective barrier while retaining a secondary vapor barrier[6].
-
Container Selection: Use high-density polyethylene (HDPE) or borosilicate glass containers[2]. Strictly avoid metal containers, which can corrode if trace acids are inadvertently introduced, potentially catalyzing unwanted reactions.
-
Segregation: Ensure the waste container is strictly designated for "Non-Halogenated Organic Nitrile Waste."
-
Self-Validation Step: Before adding the chemical to the waste stream, verify the pH of the existing liquid in the container using an aliquot and pH paper. It must be neutral to slightly basic to confirm no acidic cross-contamination has occurred.
-
Phase 2: Waste Profiling and Storage 4. Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste: 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile (Toxic, Irritant)"[7]. 5. Secondary Containment: Place the primary container within a secondary containment tray to capture any catastrophic leaks and prevent the material from reaching floor drains[4]. 6. Storage Conditions: Store in a dedicated, well-ventilated hazardous waste accumulation area kept below 25°C, away from direct sunlight and physically separated from acidic waste carboys[4].
Phase 3: Spill Response & Decontamination 7. Immediate Action: In the event of a benchtop spill, evacuate personnel from the immediate vicinity and ensure the fume hood or local exhaust ventilation is operating at maximum capacity[6]. 8. Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible materials like paper towels for large spills of organic nitriles[7]. 9. Collection: Use non-sparking tools to sweep the absorbed material into a compatible hazardous waste bag. Seal and label as solid hazardous waste[7].
Phase 4: Transportation and Ultimate Destruction 10. Manifesting: Coordinate with your Environmental Health and Safety (EHS) department to manifest the waste for off-site disposal via a licensed hazardous waste transporter[1]. 11. Incineration: Ensure the waste is routed to a Resource Conservation and Recovery Act (RCRA) Subtitle C permitted facility or an EPA-approved incinerator capable of handling biphenyls and organic nitriles via high-temperature combustion (>1000°C) and NOx scrubbing[1],[5].
References
-
ChemScene. (n.d.). 1355247-46-9 | 2-(3,5-dimethylphenyl)benzonitrile. Retrieved from 3
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from 4
-
USDA ARS. (2016). Chemical Hygiene Plan. Retrieved from 6
-
Washington State Department of Ecology. (2024). Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Retrieved from 1
-
CPSC.gov. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from7
-
GovInfo. (1997). The Office of Environmental Management Technical Reports (Organic Nitrile Incineration). Retrieved from 5
-
Yufeng. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from2
Sources
Personal protective equipment for handling 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile
This guide outlines the critical safety, operational, and disposal protocols for handling 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile . As a structural analog to the widely used pharmaceutical intermediate OTBN (4'-methyl-2-biphenylcarbonitrile), this compound presents specific risks related to skin irritation, respiratory sensitization, and potential aquatic toxicity.[1]
Due to the limited specific toxicological data available for this precise isomer, this protocol adopts a "Maximum Precautionary Approach," extrapolating hazards from the biphenyl carbonitrile class to ensure a wide safety margin.
Chemical Profile & Hazard Identification
Compound Identity:
-
Chemical Name: 2',4'-Dimethyl-1,1'-biphenyl-2-carbonitrile[1]
-
Structure: A biphenyl core with a nitrile group at the 2-position of the first ring and methyl groups at the 2' and 4' positions of the second ring.[1]
-
Physical State: Likely a white to off-white crystalline solid or low-melting solid (estimated MP: 45–65 °C based on analogs).[1]
-
Solubility: Insoluble in water; soluble in organic solvents (DCM, Ethyl Acetate, Methanol).
Risk Assessment (GHS Classification - Extrapolated):
-
Health Hazards:
-
Environmental Hazards:
-
Aquatic Acute/Chronic (Category 1): Very toxic to aquatic life with long-lasting effects (common in biphenyls).[1]
-
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >10 mg.
| PPE Category | Standard / Material | Specification & Rationale |
| Respiratory | N95 or P100 | Mandatory for solid handling.[1] If handling >5g or heating, use a Half-face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges to protect against potential trace cyanide hydrolysis.[1] |
| Hand Protection | Nitrile (Double Gloved) | Primary Layer: 4 mil Nitrile.Secondary Layer: 8 mil Extended Cuff Nitrile.Rationale:[1] Nitriles penetrate standard gloves over time; double gloving provides a breakthrough buffer.[1] |
| Eye Protection | Chemical Goggles | Tightly fitting safety goggles (ANSI Z87.1).[1] Face shield required if working with large liquid volumes or heating.[1] |
| Body Protection | Lab Coat (Tyvek/Cotton) | Buttoned, long-sleeved lab coat.[1] Use Tyvek sleeves or apron if transferring large amounts to prevent dust accumulation on clothing.[1] |
| Engineering | Fume Hood | All operations must occur within a certified chemical fume hood with face velocity >100 fpm.[1] |
Operational Protocol: Safe Handling Workflow
This workflow ensures containment of the chemical during synthesis or analysis.[1]
Step 1: Preparation & Weighing
-
Environment: Activate fume hood. Clear the sash area of clutter.
-
Anti-Static Measures: Use an anti-static gun or wipe on the weighing boat, as biphenyl nitriles can be static-prone, leading to powder dispersal.[1]
-
Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]
-
Containment: Weigh inside the hood. If the balance is outside, transfer the closed container to the balance, tare, add material inside the hood, close, and re-weigh.
Step 2: Reaction & Processing
-
Solvent Choice: Dissolve immediately in the reaction solvent (e.g., DCM, THF) to minimize dust hazard.
-
Temperature Control: If heating, ensure a reflux condenser is properly fitted.[1] Caution: Avoid strong acids (e.g., conc. HCl, H₂SO₄) at high temperatures unless the system is vented to a scrubber, as nitrile hydrolysis can release hazardous fumes.[1]
-
Monitoring: Visually inspect for precipitation or color changes (biphenyls often fluoresce; UV checking can detect spills).[1]
Step 3: Decontamination[1][3]
-
Surface Clean: Wipe all surfaces with a chemically compatible solvent (Ethanol or Acetone) followed by a soap-water wash.[1]
-
Tool Clean: Rinse spatulas/glassware with acetone into a dedicated organic waste container before removing them from the hood.[1]
Emergency Response Procedures
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes.[1] Do not use organic solvents (like ethanol) on skin, as they may increase absorption.
-
Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[1] Seek medical attention immediately.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
-
Spill Cleanup:
Disposal Plan
Never dispose of biphenyl nitriles down the drain.[1] They are toxic to aquatic life and persist in the environment.[1][2]
| Waste Stream | Description | Disposal Action |
| Solid Waste | Contaminated gloves, paper towels, weighing boats.[1] | Seal in a "Solid Hazardous Waste" bag.[1] Label: Toxic, Biphenyl Derivative. |
| Liquid Waste | Reaction mixtures, mother liquors, acetone rinses. | Collect in "Halogenated" or "Non-Halogenated" Organic Waste carboys (depending on solvent).[1] |
| Sharps | Contaminated needles/syringes.[1] | Dispose in a puncture-proof sharps container. |
Visual Handling Workflow
The following diagram illustrates the logical flow for handling this compound, emphasizing decision points for safety.
Caption: Operational workflow for handling 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile, integrating spill contingencies.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11669, 4'-Methyl-2-biphenylcarbonitrile (OTBN). Retrieved from [Link]
- Note: Used as the primary toxicological analog due to structural similarity (biphenyl carbonitrile core).
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
